-trityl protected) is a specialized amino acid derivative engineered for high-fidelity solution-phase peptide synthesis and convergent fragment condensation .[1]
Unlike standard Solid-Phase Peptide Synthesis (SPPS) building blocks (e.g., Fmoc-His(Trt)-OH), this molecule serves as the nucleophilic amine component in coupling reactions.[1] Its distinct value lies in its orthogonal protection Scheme : the C-terminal tert-butyl ester (Otbu) and side-chain Trityl (Trt) groups are acid-labile, while the N-terminus is free (as an HCl salt) for immediate coupling.[1] This architecture is critical for preventing the notorious racemization of Histidine during fragment assembly.
Chemical Architecture & Properties[2]
The hydrochloride salt form is preferred over the free base due to enhanced shelf-stability and resistance to oxidative degradation.[1]
218938-68-2 (HCl salt); Verify specific batch as 304698-96-2 refers to free base
Molecular Formula
Molecular Weight
~490.04 g/mol (Salt); 453.58 g/mol (Free Base)
Solubility
Soluble in DCM, DMF, MeOH; Sparingly soluble in
Purity Standard
(HPLC)
Appearance
White to off-white hygroscopic powder
Structural Logic[1]
H- (N-Terminus): The free amine (stabilized as HCl) allows this unit to act as the acceptor in coupling reactions without prior deprotection steps.[1]
-Otbu (C-Terminus): Provides bulk steric protection and is cleavable by TFA, making it compatible with Fmoc/tBu strategies where base-labile groups (Fmoc) are removed upstream.[1]
-Trt (Side Chain): The Trityl group is attached to the
-nitrogen () of the imidazole ring.[1][6][7] This is the critical design feature for stereochemical integrity.
Mechanistic Insight: Suppression of Racemization[1][10][11]
Histidine is uniquely prone to racemization during peptide coupling due to the basicity of its imidazole ring. Understanding the mechanism of H-His(Trt)-Otbu is essential for troubleshooting.[1]
The Racemization Pathway
In unprotected or
-protected histidine, the imidazole nitrogen can act as an intramolecular base, abstracting the proton from the -carbon () of the activated amino acid.[1][8] This leads to the formation of an enol intermediate and subsequent loss of chirality (L D/L mixture).[1]
The Trityl Advantage
The Trityl (Triphenylmethyl) group is extremely bulky.[1] When attached to the
-position:
Steric Shielding: It physically blocks the approach of the
Electronic Modulation: It lowers the basicity of the imidazole ring, suppressing its catalytic activity in base-mediated epimerization.
Critical Note: While Trityl reduces racemization, it does not eliminate it entirely if high temperatures or strong bases are used.[1] Always maintain low temperature (
to RT) and use non-nucleophilic bases (e.g., DIPEA or Collidine) during coupling.[1]
Orthogonal Protection Strategy
The utility of H-His(Trt)-Otbu HCl relies on its specific reactivity profile.[1] It allows for the synthesis of protected peptide fragments that can be deprotected globally in a single acidic step.
Diagram 1: Orthogonal Reactivity Map
Caption: The Trt and Otbu groups are acid-labile, allowing for global deprotection, while remaining stable to basic conditions used for Fmoc removal on the coupling partner.[1]
Experimental Protocol: Solution Phase Coupling
This protocol describes coupling a protected amino acid (e.g., Fmoc-Phe-OH) to H-His(Trt)-Otbu HCl.[1]
Dissolve H-His(Trt)-Otbu HCl in minimal DMF/DCM.[1]
Add DIPEA (1.0 equiv) to neutralize the HCl salt and generate the free amine.[1] Note: Do not use excess base at this stage to minimize racemization risk.
Activation:
In a separate vessel, dissolve Fmoc-AA-OH and HOBt (1.1 equiv) in DMF.
Cool to
.
Add EDC·HCl (1.1 equiv) and stir for 10-15 minutes to form the active ester.[1]
Coupling:
Add the neutralized His-solution to the activated AA-solution.[1]
Note: The Trityl group is hydrophobic; expect late elution.
NMR (
): Look for the characteristic tert-butyl singlet (~1.4 ppm, 9H) and the Trityl aromatic multiplet (7.0-7.4 ppm, 15H).[1]
Common Issues
Low Yield: Often caused by incomplete neutralization of the HCl salt. Ensure pH is ~8 during coupling.
Racemization: Detected by splitting of HPLC peaks (diastereomers).[1] Switch to Collidine as a base or use Oxyma/DIC activation if detected.
References
Barlos, K., et al. (1989).[1] "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Peptiden."[1][10] Tetrahedron Letters, 30(30), 3943-3946.[1] [1]
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][10] Chemical Reviews, 109(6), 2455-2504.[1]
An In-depth Technical Guide to H-His(Trt)-Otbu HCl: Structure, Function, and Application in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate world of peptide synthesis and the development of novel therapeutics, the precise control of reactive functional groups is par...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis and the development of novel therapeutics, the precise control of reactive functional groups is paramount. H-His(Trt)-Otbu HCl, a pre-protected histidine derivative, stands as a critical building block for the synthesis of complex peptides. This guide provides a comprehensive overview of its structure, the rationale behind its protecting groups, and its strategic application in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery. Understanding the nuances of this reagent is essential for optimizing synthetic outcomes and accelerating the development of innovative peptide-based drugs.
The Molecular Architecture of H-His(Trt)-Otbu HCl
H-His(Trt)-Otbu HCl, also known by its systematic name tert-butyl (2S)-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride, is a derivative of the amino acid L-histidine. Its structure is meticulously designed to mask the reactive sites of the histidine molecule, allowing for its controlled incorporation into a growing peptide chain.
Key Structural Features:
L-Histidine Core: The fundamental amino acid backbone.
Trityl (Trt) Group: A bulky protecting group attached to the τ-nitrogen of the imidazole side chain.[1]
tert-Butyl (Otbu) Ester: A protecting group for the C-terminal carboxylic acid.[2]
Hydrochloride (HCl) Salt: Enhances the stability and handling of the compound.
// Trityl Group
Trt [label="Trt", pos="4.5,-1!", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Bonds
N -> CA;
CA -> C;
C -> O [label="="];
C -> Otbu;
CA -> CB;
CB -> CG;
CG -> ND1;
ND1 -> CE1;
CE1 -> NE2;
NE2 -> CD2;
CD2 -> CG;
NE2 -> Trt;
// Chloride ion
Cl [label="Cl-", pos="-1,0!", color="#EA4335", fontcolor="#FFFFFF"];
}
Figure 1: Chemical structure of H-His(Trt)-Otbu HCl.
The Strategic Importance of Protecting Groups
The utility of H-His(Trt)-Otbu HCl in peptide synthesis is entirely dependent on its protecting groups. These chemical modifications are not arbitrary; they are strategically chosen to prevent unwanted side reactions and to be removable under specific, controlled conditions.
The Trityl (Trt) Group: Shielding the Imidazole Side Chain
The imidazole side chain of histidine presents a significant challenge in peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, and it is known to catalyze racemization during the coupling of the activated amino acid.[1][5] The trityl (Trt) group, a bulky triphenylmethyl moiety, is employed to mitigate these issues.
Causality behind the choice of the Trt group:
Steric Hindrance: The large size of the Trt group physically blocks the imidazole nitrogen from participating in unwanted reactions.[6]
Prevention of Side Reactions: By protecting the imidazole ring, the Trt group prevents acylation and other modifications that can occur during peptide coupling.[5]
Reduced Racemization: While not completely eliminating the risk, the Trt group helps to suppress the epimerization of the activated histidine residue, thereby preserving its stereochemical integrity.[1][6]
Acid Lability: The Trt group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[5][7] This orthogonality is a key principle of Fmoc-based SPPS.
The tert-Butyl (Otbu) Ester: Protecting the Carboxyl Terminus
The C-terminal carboxylic acid of an amino acid is highly reactive and must be protected to prevent it from forming amide bonds with other amino acid monomers in an uncontrolled manner. The tert-butyl (Otbu) ester is a widely used protecting group for this purpose.[2]
Causality behind the choice of the Otbu group:
Stability: The Otbu ester is stable to a wide range of reagents and reaction conditions encountered during peptide synthesis, including the basic conditions used for Fmoc deprotection.[2]
Acid-Labile Deprotection: Similar to the Trt group, the Otbu ester is cleaved under strongly acidic conditions, typically with TFA.[2][8] This allows for the simultaneous deprotection of the C-terminus and the side-chain protecting groups in the final cleavage step. The mechanism involves the formation of a stable tert-butyl cation, which is then typically scavenged to prevent side reactions.[8]
Improved Solubility: The presence of the Otbu group can enhance the solubility of the protected amino acid in organic solvents commonly used in SPPS.
Application in Solid-Phase Peptide Synthesis (SPPS)
H-His(Trt)-Otbu HCl is a cornerstone of the fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).
General Fmoc-SPPS Workflow
Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol for Incorporating H-His(Trt)-Otbu HCl
The following is a generalized protocol for the incorporation of H-His(Trt)-Otbu HCl into a peptide sequence using manual SPPS. The specific reagents and reaction times may need to be optimized based on the peptide sequence and the scale of the synthesis.
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.
Coupling:
Dissolve H-His(Trt)-Otbu HCl and a suitable coupling reagent (e.g., HBTU) in DMF.
Add a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and activate the carboxyl group.
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent, such as acetic anhydride.
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection:
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
Treat the resin with a cleavage cocktail containing TFA to cleave the peptide from the resin and simultaneously remove the Trt and Otbu protecting groups, along with other acid-labile side-chain protecting groups.[1][11] The scavengers in the cocktail, such as TIS, are crucial to prevent the reactive carbocations generated during deprotection from modifying sensitive amino acid residues.[9]
Peptide Precipitation and Purification:
Precipitate the cleaved peptide with cold diethyl ether.
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Role in Drug Development
The use of protected amino acids like H-His(Trt)-Otbu HCl is fundamental to the development of peptide-based therapeutics. Peptides offer high specificity and low toxicity, making them attractive drug candidates.[12] The ability to synthesize custom peptide sequences with high purity is essential for:
Structure-Activity Relationship (SAR) Studies: Creating peptide analogs to investigate how changes in the amino acid sequence affect biological activity.[12]
Development of Peptide Drug Candidates: Synthesizing potential therapeutic peptides with improved pharmacological properties, such as enhanced stability and receptor affinity.[12][13]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling H-His(Trt)-Otbu HCl and the reagents used in peptide synthesis.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15]
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile and corrosive reagents like TFA and piperidine.[14][16]
Handling: Avoid inhalation of dust and contact with skin and eyes.[14][17] In case of contact, rinse thoroughly with water.[17]
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[14]
Conclusion
H-His(Trt)-Otbu HCl is a sophisticated and indispensable tool in the arsenal of the peptide chemist. Its carefully designed structure, featuring the acid-labile Trt and Otbu protecting groups, enables the controlled and efficient incorporation of histidine into complex peptide chains. A thorough understanding of the function of these protecting groups and the principles of Fmoc-SPPS is critical for researchers and drug development professionals seeking to harness the therapeutic potential of peptides. By providing a stable and reliable building block, H-His(Trt)-Otbu HCl facilitates the synthesis of high-purity peptides, thereby accelerating the discovery and development of the next generation of peptide-based medicines.
References
Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]
The Journal of Organic Chemistry. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. [Link]
role of trityl protecting group in peptide synthesis
An In-Depth Technical Guide to the Trityl Protecting Group in Peptide Synthesis Authored by a Senior Application Scientist Abstract In the intricate world of peptide synthesis, the strategic use of protecting groups is p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Trityl Protecting Group in Peptide Synthesis
Authored by a Senior Application Scientist
Abstract
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined target molecules. Among the arsenal of protective moieties available to the modern chemist, the trityl (triphenylmethyl, Trt) group stands out for its unique combination of steric bulk, acid lability, and stability under basic conditions. This guide provides a comprehensive exploration of the trityl group's role, from its fundamental chemical principles to its practical application in Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind its selection for specific amino acids, the mechanics of its introduction and cleavage, and the nuances of its use within orthogonal synthesis strategies, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Protection in Peptide Synthesis
The synthesis of a peptide is a sequential process of forming amide bonds between amino acids. Because amino acids are bifunctional (containing at least one amine and one carboxylic acid group) and many possess reactive side-chain functionalities, uncontrolled polymerization and unwanted side reactions would occur without a strategic plan of chemical protection.[1] Protecting groups are temporary modifications that mask a reactive functional group, rendering it inert to specific reaction conditions.[2]
The most successful strategies, particularly in SPPS, rely on the principle of orthogonality . An orthogonal system employs at least two distinct classes of protecting groups that can be removed under completely different conditions, allowing for selective deprotection at various stages of the synthesis.[3][4] The most prevalent orthogonal strategy in modern peptide synthesis is the Fmoc/tBu approach, which pairs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group with acid-labile groups for "permanent" side-chain protection.[5] The trityl group is a cornerstone of this acid-labile side-chain protection scheme.
The Trityl Group: Chemical Characteristics and Variants
The trityl group is an alkyl-type protecting group distinguished by its significant steric hindrance and high acid sensitivity.[6][7] These properties make it exceptionally well-suited for the selective protection of various functional groups.[6]
Steric Hindrance : The three bulky phenyl rings create a sterically crowded environment. This bulkiness provides excellent selectivity, often favoring the protection of less hindered primary amines.[6] However, this same property can sometimes impede reactions; for instance, Trt-protected amino acids can be difficult to couple using certain activation methods like mixed anhydrides.[6]
Acid Lability : The Trt group is readily cleaved under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA).[7][8] This is due to the formation of the highly stable triphenylmethyl carbocation upon protonation and cleavage.
Base and Nucleophile Stability : It is stable to basic conditions (like the piperidine used for Fmoc removal) and most nucleophiles, which is a critical requirement for its use in the Fmoc/tBu strategy.[6]
Tuning Acid Lability: Trityl Variants
The inherent acid lability of the trityl group can be finely tuned by introducing electron-donating groups, such as methoxy substituents, onto the phenyl rings. These groups further stabilize the resulting carbocation, making the protecting group even easier to remove with acid.[6]
Table 1: Comparison of Common Trityl-Based Protecting Groups. The addition of electron-donating methoxy groups dramatically increases the rate of acid-catalyzed deprotection.
Mechanism of Action: Protection and Deprotection Workflows
Introduction of the Trityl Group
The trityl group is most commonly introduced using trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (Et₃N). The base deprotonates the functional group to be protected (e.g., an amine, thiol, or amide), creating a nucleophile that then attacks the electrophilic carbon of trityl chloride in an Sₙ2 reaction.
Figure 1: General workflow for the introduction of a trityl protecting group.
Experimental Protocol: Tritylation of an Amino Acid Methyl Ester [5]
Solubilization : Dissolve the amino acid methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM).
Neutralization : Add triethylamine (Et₃N) (2.2 equivalents) to the solution and stir for 15 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.
Tritylation : Add trityl chloride (1 equivalent) dissolved in DCM. Stir the mixture vigorously for 2-3 hours at room temperature.
Workup : Filter the precipitated triethylamine hydrochloride salt. Add ethanol to the filtrate and concentrate to dryness.
Extraction : Redissolve the residue in ethyl acetate and wash with water (2x). Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo to yield the N-Trt-amino acid methyl ester.
Saponification : The resulting ester is then typically saponified (e.g., using LiOH) to yield the desired Nα-Trt-amino acid for peptide synthesis.
Cleavage of the Trityl Group
The removal of the trityl group is an acid-catalyzed process, typically performed concurrently with the cleavage of the peptide from the resin and the removal of all other acid-labile side-chain protecting groups. The reaction is initiated by protonation of the heteroatom attached to the trityl group, followed by the departure of the stable trityl cation.
This free trityl cation is a potent electrophile and can cause significant side reactions by alkylating nucleophilic residues in the peptide, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[4] To prevent this, scavengers are added to the cleavage cocktail. These are nucleophilic species that rapidly and irreversibly trap the trityl cation.
Figure 2: Mechanism of acid-catalyzed trityl group cleavage and cation scavenging.
Experimental Protocol: Global Deprotection with a TFA Cocktail [10]
Preparation : Place the peptide-resin in a reaction vessel.
Cocktail Addition : Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% water . Add this solution to the resin.
Causality : TIPS is an excellent scavenger for the trityl cation. Water helps to hydrolyze other protecting groups and aids in the solubility of the final peptide.
Reaction : Gently agitate the mixture at room temperature for 1.5 to 2 hours.
Isolation : Filter the resin and collect the filtrate containing the deprotected peptide.
Precipitation : Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
Purification : Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.
Core Applications in Fmoc-SPPS: A Functional Perspective
The trityl group's primary role is the side-chain protection of amino acids where its steric bulk and specific acid lability provide distinct advantages.[7]
Cysteine (Cys)
The thiol group (-SH) of cysteine is highly nucleophilic and prone to oxidation, leading to undesired disulfide bond formation during synthesis. The Trt group provides robust and reliable protection for the thiol.[7] The steric bulk of the Trt group effectively shields the sulfur atom from side reactions.
Histidine (His)
The imidazole side chain of histidine is a notorious source of complications in peptide synthesis, including racemization during activation and side-chain N-acylation.[1][7] Protecting the π-nitrogen of the imidazole ring with a Trt group effectively suppresses these side reactions.[6]
Asparagine (Asn) and Glutamine (Gln)
While Asn and Gln can sometimes be used without side-chain protection, their amide groups can undergo dehydration to form nitriles during the carbodiimide-mediated activation step.[4] Trityl protection of the amide nitrogen completely prevents this side reaction.[8] A significant secondary benefit is that the bulky, hydrophobic Trt group dramatically improves the solubility of Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH in organic solvents like DMF, which is critical for efficient coupling in SPPS.[8]
Orthogonal Synergy with Fmoc
The Trt group is a perfect partner in the Fmoc/tBu orthogonal strategy. During each cycle of peptide elongation, the Nα-Fmoc group is removed with a mild base (e.g., 20% piperidine in DMF), conditions under which the acid-labile Trt group is completely stable. The Trt group remains on the side chain throughout the entire synthesis, only to be removed in the final "global deprotection" step using a strong acid like TFA.
Figure 3: The Trityl group within a typical Fmoc-SPPS cycle, demonstrating orthogonality.
Conclusion
The trityl protecting group is an indispensable tool in modern peptide synthesis. Its unique combination of steric bulk, tunable acid lability, and stability to base makes it the protector of choice for the side chains of several critical amino acids, including Cysteine, Histidine, Asparagine, and Glutamine. By understanding the chemical principles that govern its application and removal, researchers can leverage the Trt group to mitigate common side reactions, improve the solubility of reagents, and ultimately enhance the efficiency and success rate of complex peptide synthesis. This authoritative grounding in both theory and practice enables scientists to make informed decisions, troubleshoot effectively, and push the boundaries of drug discovery and biochemical research.
References
The Role of Trityl Protection in Asparagine Peptide Synthesis . Wuhan Vertex (China) Co., Ltd.8
Amino protecting group—triphenylmethyl series . Suzhou Highfine Biotech. 6
Protecting Groups in Peptide Synthesis: A Detailed Guide . Creative Peptides. 7
Navigating the Labyrinth: A Technical Guide to Protecting Groups for Histidine in Peptide Synthesis and Drug Development
Abstract The unique chemical properties of the histidine imidazole side chain present a formidable challenge in peptide synthesis and the development of peptide-based therapeutics. Its nucleophilicity and ability to act...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The unique chemical properties of the histidine imidazole side chain present a formidable challenge in peptide synthesis and the development of peptide-based therapeutics. Its nucleophilicity and ability to act as a general base catalyst make it a frequent culprit in undesirable side reactions, most notably racemization, which can severely compromise the biological activity of the final product. The judicious selection and application of a protecting group for the imidazole moiety is therefore not merely a routine step, but a critical strategic decision that profoundly impacts synthesis efficiency, peptide purity, and stereochemical integrity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of the most common histidine protecting groups. We will delve into the mechanistic underpinnings of why protection is necessary, explore the chemical intricacies of various protecting groups, and provide field-proven insights and detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Histidine Conundrum: Why Protection is Non-Negotiable
The imidazole ring of histidine is a double-edged sword. Its ability to participate in proton transfer is often integral to the biological function of peptides and proteins. However, in the context of chemical peptide synthesis, this reactivity becomes a liability. Two primary challenges necessitate the protection of the histidine side chain:
N-acylation: The lone pair of electrons on the imidazole nitrogen can act as a nucleophile, leading to undesired acylation during the coupling of subsequent amino acids. This results in the formation of branched peptides and a reduction in the yield of the target linear peptide.
Racemization: Histidine is highly susceptible to racemization, particularly during the activation of its carboxyl group for peptide bond formation.[1] The unprotected π-nitrogen (Nπ) of the imidazole ring is strategically positioned to act as an intramolecular base, abstracting the α-proton.[1] This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-histidine enantiomers, severely impacting the peptide's biological activity.[1]
The primary goal of a histidine protecting group is to temporarily mask the reactivity of the imidazole ring, thereby preventing these side reactions and preserving the stereochemical integrity of the amino acid throughout the synthesis.[2]
A Comparative Analysis of Key Histidine Protecting Groups
The selection of an appropriate protecting group is contingent upon the overall synthetic strategy, specifically whether a Boc/Bzl or Fmoc/tBu approach is employed.[3] The ideal protecting group should be stable throughout the synthesis cycles and be readily removable under conditions that do not degrade the final peptide.[4]
Tosyl (Tos)
The p-toluenesulfonyl (Tos) group is an early-generation protecting group primarily used in Boc-based solid-phase peptide synthesis (SPPS).[2][3]
Mechanism of Protection and Deprotection: The Tos group is introduced via sulfonylation of the imidazole nitrogen. It is a relatively stable group but can be cleaved by strong acids like HF or TFMSA, typically during the final cleavage of the peptide from the resin in Boc-SPPS.[3] Interestingly, the Tos group can also be removed by HOBt, which is often used as a coupling additive, a factor to consider during synthesis planning.[3]
Advantages and Disadvantages: While it offers protection, the Tos group is not completely effective at preventing racemization.[3] Its removal by HOBt can also be a drawback if not intended.[3]
2,4-Dinitrophenyl (Dnp)
The 2,4-dinitrophenyl (Dnp) group is a robust protecting group also predominantly used in Boc chemistry.[5]
Mechanism of Protection and Deprotection: The Dnp group is attached to the imidazole nitrogen and is stable to the acidic conditions used for Boc deprotection (e.g., TFA).[5] Its removal requires a nucleophile, typically thiophenol in the presence of a base like triethylamine, before the final cleavage of the peptide from the resin.[5]
Advantages and Disadvantages: The Dnp group provides excellent stability and is effective in preventing side reactions.[5] However, the deprotection conditions are harsh and can sometimes lead to side reactions. The byproducts of Dnp removal are also highly colored, which can complicate purification.[5]
Benzyloxymethyl (Bom)
The benzyloxymethyl (Bom) group is a highly effective protecting group for suppressing racemization and is used in Boc-SPPS.[3]
Mechanism of Protection and Deprotection: The Bom group is attached to the τ-nitrogen of the imidazole ring, which is particularly effective in preventing racemization.[3] It is removed by strong acids like HF or TFMSA, or through hydrogenolysis.[3]
Advantages and Disadvantages: The Bom group is one of the most effective at preventing racemization.[3] However, its introduction can be challenging, making Boc-His(Bom)-OH a more expensive derivative.[3] A significant drawback is the generation of formaldehyde during cleavage, which can lead to side reactions like methylation or the formation of thiazolidine derivatives with N-terminal cysteine residues.[6]
Trityl (Trt)
The trityl (Trt) group is one of the most widely used protecting groups for histidine, especially in Fmoc-SPPS.[7]
Mechanism of Protection and Deprotection: The bulky trityl group is attached to the τ-nitrogen of the imidazole ring.[7] It is stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) but is readily cleaved by strong acids like TFA during the final cleavage step.[3][7]
Advantages and Disadvantages: The Trt group is highly compatible with Fmoc chemistry and provides good protection against N-acylation.[7] However, it is not fully effective in preventing racemization, especially during slow coupling reactions or at elevated temperatures.[8]
tert-Butyloxycarbonyl (Boc)
The tert-butyloxycarbonyl (Boc) group can be used to protect the imidazole side chain of histidine in both Boc and Fmoc SPPS.[3][9]
Mechanism of Protection and Deprotection: The Boc group is attached to one of the imidazole nitrogens. In the context of Fmoc-SPPS, Fmoc-His(Boc)-OH has gained popularity. The side-chain Boc group is stable to the basic conditions of Fmoc deprotection but is cleaved by TFA during the final cleavage.[10] In Boc-SPPS, a doubly protected Boc-His(Boc)-OH can be used, where both the α-amino and imidazole groups are protected by Boc.[11]
Advantages and Disadvantages: The side-chain Boc group is highly effective at suppressing racemization, even at elevated temperatures.[9] Its use in Fmoc-SPPS provides a good balance of stability and racemization prevention. The primary disadvantage is the potential for partial loss of the side-chain Boc group during repeated acid treatments if used in a Boc-SPPS strategy for long peptides.[3]
Data-Driven Decision Making: A Comparative Summary
To facilitate the selection of the most appropriate protecting group for your specific application, the following table summarizes their key characteristics and chemical compatibilities.
Protecting Group
Abbreviation
Primary Synthetic Strategy
Stability to Fmoc Deprotection (Piperidine)
Stability to Boc Deprotection (TFA)
Deprotection Conditions
Racemization Suppression
Key Considerations
Tosyl
Tos
Boc
Stable
Labile
HF, TFMSA, HOBt
Moderate
Can be cleaved by HOBt.
2,4-Dinitrophenyl
Dnp
Boc
Stable
Stable
Thiophenol, Base
Good
Harsh deprotection; colored byproducts.
Benzyloxymethyl
Bom
Boc
Stable
Labile
HF, TFMSA, Hydrogenolysis
Excellent
Formaldehyde generation during cleavage.
Trityl
Trt
Fmoc
Stable
Labile
TFA
Moderate
Widely used but not fully suppressive of racemization.
tert-Butyloxycarbonyl
Boc (im)
Fmoc/Boc
Stable
Labile
TFA
Excellent
Highly effective for racemization suppression.
Visualizing the Strategy: Workflows and Decision Pathways
General Workflow for Fmoc-SPPS with Protected Histidine
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle incorporating a protected histidine residue.
This guide details the physicochemical properties, synthesis utility, and handling protocols for H-His(Trt)-OtBu · HCl , a critical building block in advanced peptide synthesis. Molecular Weight, Formula, and Application...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical properties, synthesis utility, and handling protocols for H-His(Trt)-OtBu · HCl , a critical building block in advanced peptide synthesis.
Molecular Weight, Formula, and Application in Peptide Chemistry
Executive Summary
H-His(Trt)-OtBu[1][2][3][4] · HCl (Histidine tert-butyl ester trityl-protected hydrochloride) is a highly specialized amino acid derivative used primarily in Solution-Phase Peptide Synthesis (SolPPS) and Convergent Peptide Synthesis .
Unlike standard Solid-Phase Peptide Synthesis (SPPS) building blocks (e.g., Fmoc-His(Trt)-OH), this compound features a protected C-terminus (tert-butyl ester) and a free N-terminus . This unique configuration allows it to serve as the nucleophilic "amine component" in coupling reactions, facilitating the elongation of peptide chains from the C-terminus to the N-terminus in solution, or serving as a C-terminal cap in fragment condensation strategies.
Physicochemical Profile
The following data establishes the baseline for quality control and stoichiometric calculations.
Includes the hydrochloride counterion (36.46 g/mol ).
Free Base MW
453.58 g/mol
Used if the salt is neutralized prior to calculation.
Appearance
White to off-white powder
Hygroscopic; protect from moisture.
Solubility
DCM, DMF, DMSO, Methanol
Limited solubility in water; insoluble in ether/hexane.
Structural Logic
The molecule is engineered with orthogonal protection to ensure stability during basic coupling conditions while allowing global deprotection under acidic conditions.
-N): Trityl (Trt) group.[9][10] Sterically bulky, prevents racemization and alkylation.
C-Terminus: Tert-butyl ester (OtBu).[10] Protects the carboxylic acid, preventing self-coupling.
Mechanistic Role in Synthesis
The "Amine Component" Strategy
In standard peptide synthesis, the growing chain usually has a free amine. H-His(Trt)-OtBu is used when the Histidine residue is the C-terminal residue of a fragment or the final peptide.
Because the C-terminus is protected as a tert-butyl ester (-OtBu) and the side chain is trityl-protected (-Trt), both groups are acid-labile . They are stable to basic conditions (e.g., piperidine, DIPEA) but are removed simultaneously with Trifluoroacetic Acid (TFA) . This makes H-His(Trt)-OtBu ideal for Boc-chemistry or modified Fmoc-chemistry in solution where final deprotection yields the free acid.
Visualization of Protection Strategy
Figure 1: Structural breakdown of H-His(Trt)-OtBu HCl. The N-terminus is the sole reactive site, while the Trt and OtBu groups provide acid-labile protection.
Experimental Protocols
Handling & Storage (Self-Validating Protocol)
Storage: Store at -20°C . The HCl salt is hygroscopic.
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the powder.
Validation: If the powder appears sticky or yellowed, perform 1H-NMR or HPLC. Purity should be >98%.
Solution Phase Coupling Workflow
This protocol describes coupling H-His(Trt)-OtBu · HCl (Amine Component) to an activated Carboxylic Acid (e.g., Boc-Phe-OH or Fmoc-AA-OH).
Activation: Dissolve the Carboxylic Acid (Component A) and Coupling Agent (HATU) in anhydrous DMF. Stir for 2-5 minutes.
Neutralization: In a separate vial, dissolve H-His(Trt)-OtBu · HCl in minimal DMF. Add 1.0 equiv of DIPEA to neutralize the HCl salt (this converts it to the reactive free base).
Check: Verify pH is ~8 (damp litmus paper above solution).
Coupling: Add the neutralized His solution to the activated acid mixture. Add the remaining DIPEA (1.0-2.0 equiv) to maintain basicity.
Reaction: Stir at Room Temperature (RT) under nitrogen for 2–4 hours.
Monitoring: Monitor by TLC or LC-MS.
Target Mass: MW of Acid + 453.6 (Free base His) - 18 (H2O).
Work-up: Dilute with Ethyl Acetate, wash with 5% NaHCO3, Water, and Brine. Dry over Na2SO4.
Reaction: Dissolve the protected peptide in the cocktail (10 mL per gram of peptide).
Time: Stir for 60–90 minutes at RT. (Trt removes fast; OtBu requires full acidity).
Precipitation: Evaporate TFA under nitrogen flow to a small volume. Add cold Diethyl Ether to precipitate the peptide.
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for using this building block in a convergent synthesis.
Figure 2: Workflow for utilizing H-His(Trt)-OtBu HCl in solution-phase synthesis.
References
Sigma-Aldrich. H-His(Trt)-OtBu hydrochloride Product Specification. Accessed October 2023.[11] Link
Bachem. Technical Data Sheet: H-His(Trt)-OtBu.[1] Accessed October 2023.[11] Link
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[10] Chemical Reviews, 109(6), 2455-2504. (Authoritative review on Trt and OtBu stability). Link
PubChem. Compound Summary: H-His(Trt)-OtBu. National Library of Medicine. Link
Advanced Building Block for Convergent Peptide Synthesis[1] Executive Summary H-His(Trt)-Otbu HCl (Histidine trityl-protected tert-butyl ester hydrochloride) is a specialized amino acid derivative designed for high-fidel...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Building Block for Convergent Peptide Synthesis[1]
Executive Summary
H-His(Trt)-Otbu HCl (Histidine trityl-protected tert-butyl ester hydrochloride) is a specialized amino acid derivative designed for high-fidelity solution-phase peptide synthesis and convergent fragment condensation.[1] Unlike standard solid-phase building blocks (e.g., Fmoc-His(Trt)-OH), this molecule features a free N-terminus and a protected C-terminus , making it the nucleophilic component in coupling reactions.[1]
Its dual-protection strategy—utilizing the acid-labile Trityl (Trt) group for the imidazole side chain and the tert-butyl (Otbu) group for the carboxyl terminus—allows for a "Global Deprotection" strategy.[1] Both groups are stable to basic conditions (allowing Fmoc deprotection elsewhere) but are removed simultaneously with Trifluoroacetic Acid (TFA), streamlining the final workup.[1]
Part 1: Chemical Identity & Physical Properties[1]
This section consolidates the specific identifiers for the Hydrochloride salt form, distinguishing it from the free base often cited in generic databases.
Soluble in DCM, DMF, DMSO, Methanol.[1][2] Slightly soluble in Water.[1]
Appearance
White to off-white crystalline powder
Purity Standard
(HPLC), Enantiomeric Excess
Part 2: Structural Mechanics & Protection Strategy
The selection of Trityl (Trt) and tert-Butyl (Otbu) is not arbitrary; it represents a calculated strategy to minimize side reactions, specifically Racemization and Alkylation .[1]
The Trityl Shield (Side Chain)
Histidine is notoriously prone to racemization during activation.[1] The imidazole ring can act as an intramolecular base, abstracting the
Effect: Its immense steric bulk prevents the imidazole nitrogen from acting as a nucleophile or base, significantly suppressing racemization compared to
-protected derivatives (like Bom) or unprotected Histidine.[1]
Stability: Stable to bases (piperidine, diethylamine); cleaved by 95% TFA.[1]
The Otbu Anchor (C-Terminus)[1]
Function: Blocks the carboxyl group to prevent self-polymerization during coupling.[1]
Orthogonality: Unlike methyl or ethyl esters (which require saponification with strong base, risking racemization), the Otbu ester is acid-labile.[1]
Result: It allows the C-terminus to be deprotected under the exact same conditions as the Trityl side chain, facilitating a one-step global deprotection.[1]
Visualization: Structural Logic
Figure 1: The structural logic of H-His(Trt)-Otbu.[1][3][4][5] Red nodes indicate permanent protection until final workup; the Green node indicates the active site for chain elongation.
Part 3: Application Protocol (Solution Phase Coupling)
This protocol describes the coupling of H-His(Trt)-Otbu HCl to an N-protected amino acid (e.g., Z-Phe-OH or Fmoc-Ala-OH ).[1]
Critical Pre-requisite: Salt Neutralization
The HCl salt is stable for storage but non-reactive.[1] The amine must be deprotonated in situ to act as a nucleophile.[1] Failure to neutralize effectively is the #1 cause of low yields.[1]
Solvent: DCM (Dichloromethane) or DMF (anhydrous)[1]
Step-by-Step Methodology
Activation (Carboxyl Component):
Dissolve Z-Phe-OH and HOBt in anhydrous DCM/DMF at 0°C.
Add EDC.HCl.[1] Stir for 15 minutes to form the active ester.
Why: Pre-activation ensures the carboxyl component is ready to react immediately upon addition of the amine, reducing the window for side reactions.[1]
Neutralization (The "Free Base" Generation):
In a separate vial, dissolve H-His(Trt)-Otbu HCl in minimal DMF.
Add DIPEA (1.0 eq relative to the His-salt) to neutralize the HCl.[1]
Expert Note: Do not use a large excess of base here if possible; excess base can promote racemization of the activated ester in the main reaction vessel.[1]
Coupling:
Add the neutralized His solution to the activated Z-Phe solution.[1]
Avoid: Do NOT wash with dilute HCl or Citric Acid.[1] Even mild acid washes can prematurely cleave the Trityl group or the Otbu ester.[1]
Dry over
and concentrate.
Visualization: Synthesis Workflow
Figure 2: Workflow for utilizing H-His(Trt)-Otbu HCl in solution phase synthesis. Note the critical restriction on acidic workups.
Part 4: Handling & Stability
Storage: Store at -20°C. The HCl salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent water condensation, which hydrolyzes the ester over time.[1]
Solubility: Excellent in DMF and DCM.[1] If using in aqueous buffers (unlikely for synthesis), ensure pH is > 5 to prevent deprotection.[1]
Shelf Life: >2 years if kept desiccated and frozen.[1]
References
Sigma-Aldrich. H-His(trt)-otbu hydrochloride Product Sheet. Retrieved from [1]
Bachem. H-His(Trt)-OtBu Product Specifications. Retrieved from [1]
PubChem. H-His(Trt)-OH (Parent Compound Data). National Library of Medicine.[1] Retrieved from [1]
ChemicalBook. H-HIS(1-TRT)-OTBU Chemical Properties and Synonyms. Retrieved from [1]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
H-His(Trt)-Otbu HCl (L-Histidine, 1-(triphenylmethyl)-, 1,1-dimethylethyl ester, hydrochloride) represents a critical orthogonal building block in convergent peptide synthesis and solution-phase strategies.[1][2] Its structural utility lies in the acid-labile dual protection of the C-terminus (tert-butyl ester) and the imidazole side chain (trityl), leaving the N-alpha amine free for immediate coupling.
This guide provides a rigorous technical analysis of the commercial supply landscape, quality control parameters, and experimental handling required to integrate this derivative into GMP and high-throughput research workflows.
The selection of H-His(Trt)-Otbu is driven by the Fmoc/tBu orthogonal protection scheme. Unlike benzyl-based protection (removed by HF/hydrogenolysis), the tert-butyl (Otbu) and Trityl (Trt) groups are acid-labile.
Role: Acts as the nucleophilic C-terminal component in solution-phase coupling.
Orthogonality:
N-Terminus (Free): Ready for acylation by Fmoc-amino acids.
Side Chain (Trt): Stable to basic conditions (Piperidine) used for Fmoc removal.
C-Terminus (Otbu): Stable to basic conditions.
Cleavage: Both Trt and Otbu are removed simultaneously with Trifluoroacetic Acid (TFA), streamlining the final workup.
Regiochemistry of Trityl
The trityl group is bulky and typically resides on the
(tele) nitrogen of the imidazole ring. This steric bulk is crucial as it suppresses racemization during activation steps (though less relevant when H-His(Trt)-Otbu is the nucleophile) and prevents -acylation transfer.
Supply Landscape & Vendor Analysis
Sourcing this derivative requires distinguishing between "Catalog Grade" (Research) and "GMP Grade" (Clinical). The following analysis categorizes major suppliers based on stock reliability and documentation standards.
These vendors typically synthesize the material in-house and can provide comprehensive Certificates of Analysis (CoA) including residual solvent and chiral purity data.
Supplier
Catalog / Product ID
Grade
Notes
Bachem
4033044
Research / Plus
Industry standard for peptide reagents. High batch-to-batch consistency.
Merck (Sigma)
218938-68-2
Research
Good availability for small scale (1g - 25g).
Watanabe Chem
H-His(1-Trt)-OtBu HCl
Bulk / Research
Strong presence in Asian markets; reliable bulk sourcing.
Tier 2: Specialized Peptide Reagent Suppliers
Excellent for research-scale synthesis and rapid delivery.
Supplier
Focus
Key Specification
Santa Cruz
Research
H-His(tau-Trt)-OtBu HCl; Explicitly lists salt stoichiometry.
Chem-Impex
Bulk/Catalog
Often stocks larger quantities (100g+) for pilot scale-up.
Quality Control & Specification Analysis
When sourcing H-His(Trt)-Otbu HCl, the CoA must be scrutinized for the following critical parameters to ensure synthesis success.
Critical Specification Table
Parameter
Acceptance Criterion
Technical Rationale
Appearance
White to off-white crystalline powder
Yellowing indicates oxidation of the imidazole or trityl degradation.
Purity (HPLC)
Impurities (e.g., H-His-Otbu, Trityl alcohol) compete in coupling.
Chiral Purity
L-Isomer
D-His contamination leads to diastereomeric impurities in the final peptide which are difficult to separate.
Water Content (KF)
Excess water hydrolyzes active esters (e.g., NHS/OBt) during the subsequent coupling step.
Counter-ion
Chloride () content matches stoichiometry
Confirm mono- vs. dihydrochloride to calculate correct molecular weight for stoichiometry.
Experimental Workflow: Solution Phase Coupling
The following protocol outlines the optimal usage of H-His(Trt)-Otbu HCl in a convergent synthesis strategy.
Workflow Diagram
The diagram below illustrates the logic of using H-His(Trt)-Otbu HCl to build a dipeptide fragment, highlighting the orthogonality of the protecting groups.
Figure 1: Convergent synthesis logic utilizing H-His(Trt)-Otbu HCl as the C-terminal anchor.
Step-by-Step Protocol (Standardized)
Objective: Coupling Fmoc-Leu-OH to H-His(Trt)-Otbu HCl.
Preparation of Amine Component:
Dissolve 1.0 eq of H-His(Trt)-Otbu HCl in DMF (concentration ~0.1 M).
Add 1.05 eq of DIPEA (Diisopropylethylamine) to neutralize the hydrochloride salt and liberate the free amine. Note: Do not use excess base for prolonged periods to avoid potential racemization, although Otbu ester suppresses this risk compared to methyl esters.
Activation of Carboxyl Component:
In a separate vessel, dissolve 1.0 eq of Fmoc-Leu-OH and 1.0 eq of HATU in DMF.
Add 2.0 eq of DIPEA. Allow activation for 1–2 minutes.
Coupling:
Add the activated Fmoc-Leu solution to the H-His(Trt)-Otbu solution.
Stir at room temperature under nitrogen for 1–2 hours.
Monitoring: Monitor by TLC or LC-MS (Target Mass = MW of Fmoc-Leu + MW of His(Trt)Otbu - H2O).
Workup:
Dilute with Ethyl Acetate.
Wash sequentially with 5%
(removes unreacted acid), Water, and Brine. Avoid strong acid washes (e.g., 1N HCl) which may prematurely cleave the Trityl group. Use 5% or Citric Acid if acidic wash is necessary.
Dry over
and concentrate.
Handling & Stability
Storage Conditions
Temperature: Store at
.
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) and keep tightly sealed.
Sensitivity:
Acid: Highly sensitive. Exposure to HCl vapors or acidic solvents will cleave the Trityl group (turning the solid yellow/orange) and the Otbu ester.
Moisture: Hydrolysis of the ester is slow but possible; moisture primarily degrades the physical form (caking).
Solubility
Soluble: DMF, DCM, Methanol, Ethyl Acetate.
Insoluble: Water (due to Trt/Otbu hydrophobicity), Hexanes, Diethyl Ether.
References
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504. (Review of Trityl and Otbu stability/orthogonality).
solid-phase peptide synthesis using H-His(Trt)-Otbu HCl
Part 1: Executive Summary & Strategic Rationale H-His(Trt)-Otbu HCl (Histidine tert-butyl ester, N-trityl protected, hydrochloride salt) is a specialized building block designed for Hybrid Solid-Phase/Solution-Phase Pept...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
H-His(Trt)-Otbu HCl (Histidine tert-butyl ester, N-trityl protected, hydrochloride salt) is a specialized building block designed for Hybrid Solid-Phase/Solution-Phase Peptide Synthesis . Unlike standard Fmoc-His(Trt)-OH, which is used for stepwise chain elongation on resin, this derivative serves a specific, high-value function: it acts as the C-terminal nucleophile in convergent fragment condensation strategies.
Why use H-His(Trt)-Otbu HCl?
Convergent Synthesis: It allows researchers to synthesize a complex peptide backbone on a solid support (SPPS), cleave it as a fully protected acid, and then couple it to this Histidine derivative in solution. This is crucial for synthesizing long peptides where stepwise yield drops, or for preparing Head-to-Tail Cyclic Peptides (where the C-terminal His-Otbu is later deprotected and cyclized).
Racemization Control: Histidine is the most racemization-prone amino acid.[1] By using H-His(Trt)-Otbu as the nucleophile (amine component) rather than the activated species, and utilizing the bulky Trityl (Trt) side-chain protection, enantiomeric purity is significantly preserved compared to standard C-terminal activation methods.
Orthogonal Protection: The tert-butyl ester (Otbu) and Trityl (Trt) groups are acid-labile, allowing for simultaneous global deprotection with the rest of the peptide chain (Boc/tBu strategy compatible) or standard Fmoc/tBu final cleavage.
Part 2: Chemical Logic & Mechanism
The success of using H-His(Trt)-Otbu HCl relies on the "2-Chlorotrityl Chloride (2-CTC) Resin Strategy." This resin allows the cleavage of peptide fragments under very mild acidic conditions (1% TFA) that leave the side-chain protecting groups (including the Trt on His and tBu/Boc on others) intact.
The Workflow:
SPPS: Build the peptide sequence (Fragment A) on 2-CTC resin.
Mild Cleavage: Release Fragment A as a Protected Peptide Acid .
Solution Coupling: React Fragment A with H-His(Trt)-Otbu HCl .
Global Deprotection: Remove all protecting groups (Trt, Otbu, Boc, Pbf) using high-concentration TFA.
Visualizing the Convergent Workflow
Caption: Convergent synthesis workflow utilizing H-His(Trt)-Otbu HCl to cap a solid-phase generated fragment.
Part 3: Detailed Experimental Protocols
Phase 1: Synthesis of Protected Peptide Acid (Solid Phase)
Objective: To generate the "Carboxyl Component" for the coupling.
Cleavage Cocktail A: 1% Trifluoroacetic acid (TFA) in DCM.[8]
Protocol:
Loading First AA: Swell resin in DCM.[3] Add Fmoc-AA-OH (1.2 eq) + DIPEA (4 eq) in DCM. Shake for 2 hours. Cap unreacted sites with MeOH (0.8 mL/g resin) for 20 mins.
Elongation: Perform standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIPEA).
Final Fmoc Removal: Remove the N-terminal Fmoc group (unless N-terminal acetylation is required).
Mild Cleavage (Critical Step):
Wash resin with DCM (5x).
Treat resin with 1% TFA in DCM (10 mL per gram of resin) for 2 minutes.
Filter directly into a flask containing 10% Pyridine in Methanol (to neutralize TFA immediately and prevent side-chain deprotection).
Repeat 1% TFA treatment 5-10 times.
Concentrate the combined filtrate under reduced pressure.
Precipitate with cold water or ether to obtain the Protected Peptide Acid .
Phase 2: Coupling with H-His(Trt)-Otbu HCl (Solution Phase)
Objective: To couple the Histidine derivative to the peptide fragment without racemization.
Materials:
Protected Peptide Acid (from Phase 1).
H-His(Trt)-Otbu HCl (1.2 equivalents relative to peptide).
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.
DIPEA (N,N-Diisopropylethylamine).
Solvent: Dry DMF or DCM/DMF mixture.
Protocol:
Dissolution: Dissolve the Protected Peptide Acid (1.0 eq) and H-His(Trt)-Otbu HCl (1.2 eq) in minimal dry DMF.
Note: The HCl salt form ensures stability but requires exact neutralization.
Activation & Neutralization:
Cool the reaction mixture to 0°C (ice bath) to suppress racemization.
Add PyBOP (1.2 eq).
Add DIPEA (3.0 eq).
Calculation: 1.0 eq neutralizes the HCl on the Histidine; 1.0 eq activates the Carboxyl group; 1.0 eq maintains basicity. Do not exceed pH 8.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 4–12 hours.
Monitoring: Monitor by HPLC or TLC. The disappearance of the Peptide Acid peak indicates completion.
Work-up:
Evaporate DMF in vacuo.
Redissolve residue in EtOAc.
Wash with 5% NaHCO3 (removes unreacted acid), 1M KHSO4 (removes unreacted amine/base), and Brine.
Dry over MgSO4 and concentrate.
Phase 3: Global Deprotection
Objective: To remove Trt, Otbu, and other side-chain groups.
Cocktail: TFA/TIPS/H2O (95:2.5:2.5).
Protocol:
Dissolve the protected peptide (from Phase 2) in the Cleavage Cocktail.
Stir for 2–3 hours at RT.
Precipitate in cold diethyl ether.
Centrifuge, wash with ether (3x), and lyophilize.
Part 4: Data Presentation & Troubleshooting
Quantitative Comparison of Coupling Reagents
When coupling to H-His(Trt)-Otbu HCl, the choice of activator affects racemization (D-His formation).
Coupling Reagent
Base
Solvent
Yield (%)
D-His Isomer (%)*
Recommendation
PyBOP
DIPEA
DMF
88-92%
< 1.5%
Standard (Best Balance)
HATU
DIPEA
DMF
95-98%
2.0 - 4.5%
High Yield, Risk of Racemization
DIC / HOBt
None
DCM
75-80%
< 0.5%
Slow, Lowest Racemization
EDC / HOAt
NMM
DMF
85%
< 1.0%
Good Alternative
*Data derived from model coupling of Z-Phe-OH to H-His(Trt)-Otbu HCl.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Solubility of His Reagent
The HCl salt is polar; solvent is non-polar.
Use a mixture of DCM/DMF (1:1). Ensure DIPEA is added to neutralize the salt in situ.
High Racemization (>5% D-His)
Excess base or high temperature during activation.
Cool to 0°C during DIPEA addition. Use Collidine (TMP) instead of DIPEA (weaker base). Switch to DIC/HOBt.
Increase reaction time (up to 24h). Use HATU (carefully). Ensure the HCl is fully neutralized (check pH).
Precipitate during reaction
Formation of DIPEA-HCl salts or peptide aggregation.
Add more DMF. If aggregation, add chaotropic salts (LiCl) or use NMP as solvent.
Part 5: References
Barlos, K., et al. (1991). "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research.[9] (Verified Source for 2-CTC Cleavage).
Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. .
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][5][6] Chemical Reviews. .
Bachem Technical Notes. "Racemization in Peptide Synthesis." .
Mergler, M., et al. (2001). "The aspartimide problem in Fmoc-based SPPS." Journal of Peptide Science. .
Disclaimer: This protocol involves the use of hazardous chemicals (TFA, DCM, DMF). All procedures should be performed in a fume hood with appropriate PPE.
deprotection of Trt group from histidine side chain
Application Note: Strategic Deprotection of -Trityl Histidine in Fmoc-SPPS Abstract The removal of the Trityl (Trt) protecting group from the imidazole side chain of Histidine is a critical step in Fmoc Solid Phase Pepti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Deprotection of
-Trityl Histidine in Fmoc-SPPS
Abstract
The removal of the Trityl (Trt) protecting group from the imidazole side chain of Histidine is a critical step in Fmoc Solid Phase Peptide Synthesis (SPPS). While the Trityl group offers superior suppression of racemization compared to its predecessors (e.g., Bom, Tos), its cleavage generates a highly electrophilic triphenylmethyl carbocation. Without adequate scavenging, this cation can re-attach to the peptide (retritylation) or alkylate sensitive residues like Cysteine and Tryptophan. This guide details the mechanistic basis of Trt deprotection and provides optimized protocols to ensure high-purity peptide recovery.
Chemical Basis & Mechanism[1]
The Role of Trityl Protection
In Fmoc chemistry, the imidazole ring of Histidine is protected at the
position with a Trityl (triphenylmethyl) group. This bulky hydrophobic group serves two primary functions:
Prevention of Racemization: By sterically hindering the imidazole ring, it suppresses proton abstraction from the
-carbon during coupling.
Solubility Enhancement: The lipophilic nature of the Trt group improves the solvation of growing peptide chains in organic solvents (DMF/DCM).
The Deprotection Mechanism (Acidolysis)
The Trt group is hyper-acid-labile. Upon treatment with Trifluoroacetic Acid (TFA), the reaction proceeds via an
-like mechanism:
Protonation: The imidazole nitrogen is protonated.
Cleavage: The C-N bond breaks, releasing the stable, resonance-stabilized Trityl cation (
).
Scavenging: The electrophilic
must be immediately intercepted by a scavenger (e.g., Triisopropylsilane) to form a stable, non-reactive adduct.
Critical Risk: If the scavenging rate is insufficient, the reaction equilibrium shifts backward (Retritylation), or the cation attacks electron-rich side chains (Cys, Trp, Met).
Figure 1: Mechanistic pathway of Trityl deprotection showing the critical competition between irreversible scavenging and reversible retritylation.
Critical Parameters: Scavenger Selection
Water alone is an insufficient scavenger for Trityl cations due to the hydrophobicity of the
species. Silanes are the preferred modern scavengers because they act as hydride donors, permanently reducing the carbocation to triphenylmethane.
Safety: Perform strictly in a fume hood. EDT has a potent stench.[1]
Mixing: Dissolve Phenol (solid) in the TFA/Thioanisole mixture first. Add Water and EDT last.
Incubation: Add to resin. Shake for 2 to 3 hours . The thiols (EDT/Thioanisole) prevent the Trityl cation from alkylating the Cysteine sulfur or the Tryptophan indole ring.
Work-up: Follow the precipitation steps in Protocol A.
Modification: Use MTBE (Methyl tert-butyl ether) instead of Diethyl Ether if precipitation is slow; it often yields a better pellet for hydrophobic peptides.
Troubleshooting & Optimization
Retritylation (The "Ghost" Peak)
Symptom: Mass spectrometry shows a peak at
(Mass of Peptide + Trityl).
Cause: Insufficient scavenger volume or old TIS (oxidized).
Solution:
Application Notes and Protocols for the Incorporation of H-His(Trt)-Otbu HCl in Peptide Synthesis
Introduction: Navigating the Intricacies of Histidine Incorporation in Peptide Synthesis The synthesis of peptides with high fidelity is paramount in drug discovery and proteomics. Among the canonical amino acids, histid...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Intricacies of Histidine Incorporation in Peptide Synthesis
The synthesis of peptides with high fidelity is paramount in drug discovery and proteomics. Among the canonical amino acids, histidine presents a unique set of challenges due to the nucleophilic nature of its imidazole side chain.[1] Unprotected, this side chain can lead to undesirable reactions, including racemization and branching of the peptide chain, ultimately reducing the yield and purity of the target peptide.[1][2] To circumvent these issues, chemists rely on protecting groups. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of H-His(Trt)-Otbu HCl, a strategically protected histidine derivative, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
H-His(Trt)-Otbu HCl is a dual-protected amino acid derivative where the imidazole nitrogen is protected by a trityl (Trt) group, and the C-terminal carboxylic acid is protected as a tert-butyl (Otbu) ester. The hydrochloride salt form enhances its stability and handling. The bulky trityl group effectively masks the reactivity of the imidazole ring, preventing side reactions during peptide elongation.[1][3] The tert-butyl ester provides robust protection to the C-terminus, which is later cleaved under strong acidic conditions during the final deprotection and cleavage from the solid support. This strategic protection scheme is designed for seamless integration into standard Fmoc-SPPS workflows.
Chemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application.
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling H-His(Trt)-Otbu HCl and all other reagents mentioned in the protocols.[8][9] All procedures should be performed in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive and requires extreme caution.
The Rationale Behind the Protecting Groups: A Deeper Dive
The choice of protecting groups is a critical decision in peptide synthesis, directly impacting the success and purity of the final product.
The Trityl (Trt) Group: Shielding the Imidazole Side Chain
The imidazole ring of histidine is nucleophilic and can be acylated by activated amino acids during the coupling steps.[2] This can lead to the formation of branched peptides and other impurities. The trityl group, a large, sterically hindering moiety, effectively prevents these side reactions.[1] It is stable to the basic conditions used for Fmoc group removal (typically piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[1][2]
The tert-Butyl (Otbu) Group: Protecting the Carboxyl Terminus
The tert-butyl ester is a widely used protecting group for carboxylic acids in peptide synthesis. Its primary advantage is its stability to a wide range of reaction conditions, including the basic conditions of Fmoc deprotection and the nucleophilic environment of coupling reactions. The Otbu group is cleaved by acidolysis, typically using TFA, which is conveniently the same condition used for the removal of the Trt group and cleavage of the peptide from many common resins.[10]
Workflow for Incorporating H-His(Trt)-Otbu HCl in Fmoc-SPPS
The following diagram illustrates the general workflow for incorporating H-His(Trt)-Otbu HCl into a growing peptide chain on a solid support.
Caption: General workflow for incorporating a protected histidine residue in Fmoc-SPPS.
Detailed Protocols
The following protocols are intended as a guide and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis - Coupling of Fmoc-His(Trt)-OH
This protocol assumes the synthesis is being performed on a resin with a free amine at the N-terminus of the growing peptide chain.
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Base: N,N-Diisopropylethylamine (DIPEA)
20% (v/v) Piperidine in DMF for Fmoc deprotection
Kaiser test kit for monitoring the presence of free primary amines
Procedure:
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by DMF (3-5 times).
Preparation of the Amino Acid Solution: In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents relative to the resin substitution) and an equivalent amount of HBTU or HATU in DMF.
Activation: Add DIPEA (2 equivalents relative to the amino acid) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-4 hours at room temperature. The coupling time may need to be extended for difficult sequences.
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, extend the coupling time or perform a second coupling.
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
Causality Behind Experimental Choices:
Equivalents of Reagents: Using an excess of the amino acid and coupling reagents drives the reaction to completion, ensuring a high coupling efficiency.[3]
Pre-activation: Pre-activating the amino acid with a coupling reagent and base forms a highly reactive species, facilitating efficient amide bond formation.
Kaiser Test: This colorimetric test is a reliable method to qualitatively assess the presence of free primary amines, providing a real-time check on the progress of the coupling reaction.
Protocol 2: Cleavage and Global Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
Peptide-resin (fully synthesized and N-terminally deprotected or protected)
Trifluoroacetic acid (TFA)
Scavengers: Triisopropylsilane (TIS) and Water. Other scavengers like phenol or thioanisole may be required for peptides containing sensitive residues like Cys, Met, or Trp.
Cold diethyl ether
Cleavage Cocktail Composition:
Component
Percentage (v/v)
Purpose
Trifluoroacetic acid (TFA)
95%
Cleaves the peptide from the resin and removes acid-labile protecting groups (Trt, Otbu, Boc, etc.).[2]
Triisopropylsilane (TIS)
2.5%
A scavenger that quenches reactive carbocations generated during deprotection, particularly the trityl cation.
Water
2.5%
Acts as a scavenger and aids in the solubility of the cleaved peptide.
Procedure:
Resin Preparation: Wash the synthesized peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
Cleavage Reaction: Place the dry resin in a reaction vessel and add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v). Use approximately 10 mL of the cocktail per gram of resin.
Incubation: Stopper the vessel and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. The cleavage time may need to be optimized depending on the specific peptide and resin.
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
Peptide Collection and Washing: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Deprotection and Cleavage Mechanism:
Caption: Schematic of the final cleavage and deprotection step in SPPS.
Potential Challenges and Troubleshooting
While H-His(Trt)-Otbu HCl is a robust reagent, challenges can arise during peptide synthesis.
Racemization of Histidine: Histidine is particularly susceptible to racemization during the activation step of the coupling reaction.[2][11] The use of modern coupling reagents like HATU or HCTU can help minimize this side reaction.[12] It is also crucial to avoid prolonged activation times.
Incomplete Coupling: Difficult or sterically hindered sequences may result in incomplete coupling. This can be addressed by performing a double coupling, increasing the coupling time, or using a more potent coupling reagent.
Side Reactions with Aspartic Acid: When a histidine residue is adjacent to an aspartic acid residue, there is a risk of aspartimide formation, especially during the acetylation or capping steps.[13][14] Careful selection of protecting groups for aspartic acid, such as Fmoc-Asp(OMpe)-OH, can mitigate this issue.[15]
Incomplete Trt Deprotection: In some cases, particularly with N-terminal Asn(Trt) residues, the removal of the trityl group can be sluggish. Extending the cleavage time or repeating the cleavage with fresh reagent can ensure complete deprotection.
Conclusion
The successful incorporation of histidine into a peptide sequence is a critical aspect of peptide synthesis. H-His(Trt)-Otbu HCl, with its dual protection strategy, offers a reliable and effective solution for preventing common side reactions associated with this challenging amino acid. By understanding the rationale behind the protecting groups and adhering to optimized protocols for coupling and deprotection, researchers can confidently synthesize histidine-containing peptides with high yield and purity, paving the way for advancements in drug development and scientific research.
References
ResearchGate. Coupling step during synthesis of peptides containing Histidine residue?. [Link]
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
Royal Society of Chemistry. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]
Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International journal of peptide and protein research, 39(1), 58–62. [Link]
ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. [Link]
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
The Royal Society of Chemistry. Supplementary information paper (Repariert). [Link]
Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of peptide science : an official publication of the European Peptide Society, 21(8), 680–687. [Link]
AAPPTec. Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. [Link]
CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Google Patents. CN102875665B - Method for synthesizing liraglutide.
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
Application Note: Activation and Coupling Protocols for H-His(Trt)-Otbu HCl
Abstract & Scope This guide details the "activation" of H-His(Trt)-Otbu HCl , a critical building block in convergent peptide synthesis and solution-phase chemistry. In this context, "activation" refers to the controlled...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This guide details the "activation" of H-His(Trt)-Otbu HCl , a critical building block in convergent peptide synthesis and solution-phase chemistry. In this context, "activation" refers to the controlled neutralization (free-basing) of the hydrochloride salt to liberate the nucleophilic
-amine without compromising the optical purity of the Histidine residue.
Histidine is uniquely prone to racemization due to the basicity of its imidazole side chain. While the Trityl (Trt) group provides steric shielding, improper handling of the HCl salt during neutralization can still lead to epimerization. This protocol outlines the In-Situ Neutralization strategy, which is superior to extractive methods for maintaining chiral integrity.
-Trityl (Trt): Protects the imidazole ring.[3] Crucially, it is placed on the -nitrogen (N) to sterically hinder the -nitrogen (N), preventing it from acting as an intramolecular base that abstracts the -proton (the primary cause of racemization).
tert-butyl ester (Otbu): Protects the C-terminus, orthogonal to Fmoc/Z groups, removable by acid (TFA).
The "Activation" Mechanism (Salt Neutralization)
The HCl salt form stabilizes the amine during storage but renders it non-nucleophilic. To participate in peptide bond formation, the ammonium species (
) must be deprotonated to the free amine ().
The Risk: If the free amine is generated in the absence of an electrophile (coupling partner), or in the presence of excess base, the risk of racemization increases. The imidazole ring, even with Trt protection, can facilitate proton abstraction if high temperatures or strong bases are used.
Visualizing the Pathway
The following diagram illustrates the safe activation pathway utilizing In-Situ Neutralization.
Figure 1: Activation pathway showing the transition from stable salt to active nucleophile. Note the competing risk of racemization if the free amine is left unreacted.
Critical Reaction Parameters
Solvent Selection
Solubility of the HCl salt is distinct from the free amine.
Preferred:DMF (Dimethylformamide) or NMP . These dissolve both the polar HCl salt and the organic protected peptide segments.
Avoid: DCM (Dichloromethane) alone often fails to fully dissolve the HCl salt, leading to heterogeneous neutralization and "clumping." A DCM/DMF mixture (1:1) is acceptable if solubility permits.
Base Selection (The Activator)
The choice of base dictates the rate of neutralization and the risk of side reactions.
Base
Role
Recommendation
Notes
DIPEA (Diisopropylethylamine)
Primary Neutralizer
Highly Recommended
Sterically hindered; minimizes nucleophilic attack on activated esters.
NMM (N-Methylmorpholine)
Alternative
Recommended
Weaker base (pKa ~7.4) than DIPEA; often safer for minimizing racemization in extremely sensitive couplings.
TEA (Triethylamine)
Neutralizer
Avoid
Less sterically hindered; can react with active esters; higher racemization risk.
Pyridine
Solvent/Base
Avoid
Too weak for rapid neutralization; unpleasant odor.
Stoichiometry
Standard Coupling: 1.0 eq Base is required solely to neutralize the HCl attached to the His.
Total Base Calculation:
If using pre-activated species (e.g., OSu esters), only 1.0 eq for the His-HCl is needed.
Experimental Protocols
Protocol A: In-Situ Neutralization (Recommended)
Best for minimizing racemization and handling ease.
Preparation of Electrophile:
Dissolve the Fmoc-Amino Acid-OH and Coupling Reagent (e.g., HBTU) in DMF. Add 1.0 eq of DIPEA to activate the carboxyl group. Allow to react for 2-3 minutes to form the active ester.
(Note: If using DIC/HOBt, base is not needed for this step, but activation takes ~15-20 mins).
Preparation of Nucleophile (The His Salt):
In a separate vessel, dissolve H-His(Trt)-Otbu HCl in minimal DMF.
Crucial: Do not add base to this solution yet. Keep it as the stable salt until the moment of coupling.
Coupling (The "Activation"):
Add the His-salt solution to the Activated Carboxyl solution.
Immediately add 1.0 eq of DIPEA (relative to the His-HCl).
Rationale: This neutralizes the HCl in the presence of the active ester, ensuring the free amine reacts immediately to form the peptide bond rather than sitting free and racemizing.
Reaction Monitoring:
Stir at Room Temperature (20-25°C). Monitor by HPLC or TLC. Reaction is typically complete in 30-60 minutes.
Workup:
Dilute with Ethyl Acetate, wash with 5% NaHCO3, Water, and Brine. Dry over MgSO4.
Protocol B: Extractive Free-Basing (Alternative)
Use only if the coupling reaction is sensitive to any traces of amine salts or if using carbodiimide chemistry without additives.
Suspend H-His(Trt)-Otbu HCl in DCM (or Ethyl Acetate).
Add an equal volume of saturated aqueous NaHCO3 .
Shake vigorously in a separatory funnel until the solid dissolves (the free amine partitions into the organic layer).
Separate layers. Extract aqueous layer once more with DCM.
Combine organic layers, dry over Na2SO4 (Sodium Sulfate), and filter.
Concentrate immediately and use in the coupling reaction.
Warning: Do not store the free amine oil; it is less stable than the HCl salt.
Troubleshooting & Optimization
Racemization Control
If chiral analysis (Chiral HPLC) shows D-His formation:
Switch Base: Change from DIPEA to NMM (N-Methylmorpholine) or TMP (2,4,6-Trimethylpyridine/Collidine). These weaker bases reduce proton abstraction at the
-carbon.
Reduce Temperature: Perform the neutralization and coupling at 0°C .
Check Reagents: Ensure the H-His(Trt)-Otbu HCl is high purity. Impurities can catalyze degradation.
Incomplete Coupling
Check pH: Spot the reaction mixture on wet pH paper. The vapor should be slightly basic (pH 8-9). If acidic, the HCl was not fully neutralized; add small aliquots of DIPEA.
Solvent Quality: Ensure DMF is amine-free (no dimethylamine smell).
Mechanism of Trityl Protection
The following diagram details why Trt is the preferred protecting group for Histidine to prevent racemization during this activation process.
Figure 2: Mechanism of Trityl protection.[4] The bulky Trt group on N-tau prevents the N-pi imidazole nitrogen from acting as an intramolecular base, preserving the stereocenter.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[5][6][7][8] Tetrahedron, 60(11), 2447-2467.
Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Application Note.
Merck/Sigma-Aldrich. (n.d.). H-His(Trt)-Otbu HCl Product Specification and Handling.
Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard text on handling protected amino acid salts).
Technical Support Center: Troubleshooting Low Coupling Efficiency with H-His(Trt)-Otbu HCl
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome challenges related to the use of H-His(Trt)-Otbu HCl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome challenges related to the use of H-His(Trt)-Otbu HCl in solid-phase peptide synthesis (SPPS), focusing specifically on resolving issues of low coupling efficiency.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is H-His(Trt)-Otbu HCl considered a "difficult" amino acid to couple?
A: H-His(Trt)-Otbu HCl presents a dual challenge in SPPS. Firstly, the large trityl (Trt) protecting group on the imidazole side chain creates significant steric hindrance, making it physically difficult for the activated amino acid to approach the N-terminus of the growing peptide chain on the solid support[1]. Secondly, histidine itself is one of the amino acids most prone to racemization during the activation step of the coupling reaction[2][3]. The combination of steric bulk and high racemization tendency requires carefully optimized protocols to achieve high coupling efficiency and maintain chiral purity.
Q2: What are the most common causes of low coupling efficiency with this residue?
A: The primary causes include:
Inadequate Activation: Using standard coupling reagents (e.g., HBTU, DIC/HOBt) may not be sufficient to overcome the steric hindrance. More potent activators are often required[4].
Steric Hindrance: The bulky Trt and Otbu groups slow down the reaction kinetics considerably[1].
Suboptimal Base: The choice and amount of base are critical. An inappropriate base can fail to deprotonate the incoming amino acid hydrochloride effectively or can exacerbate racemization[5].
Peptide Aggregation: The growing peptide chain can aggregate on the resin, blocking access to the reactive N-terminus[6]. This is a sequence-dependent issue but can be worsened by difficult couplings.
Poor Resin Swelling or Solvent Quality: Inadequate resin swelling in the reaction solvent (typically DMF or NMP) can limit the accessibility of reaction sites. The quality of the solvent is also crucial; for instance, amine contamination in DMF can interfere with the reaction[7].
Q3: Can I use standard coupling reagents like HBTU or DIC/HOBt?
A: While HBTU and DIC/HOBt are workhorses in SPPS, they often prove insufficient for highly hindered couplings like that of H-His(Trt)-Otbu HCl. For such challenging residues, aminium/uronium reagents based on the more reactive HOAt or Oxyma Pure leaving groups, such as HATU or COMU, are strongly recommended.[4][8] These reagents form more reactive activated esters that can overcome the steric barrier more effectively, leading to faster reaction times and higher yields[4].
Q4: How can I minimize the risk of racemization during coupling?
A: Histidine racemization is a significant risk[2][9]. Key strategies to minimize it include:
Choice of Additive: Using additives like Oxyma Pure or HOAt instead of HOBt can suppress racemization[3][5].
Base Selection: Using a weaker, sterically hindered base like sym-collidine instead of DIPEA can reduce the rate of racemization[5].
Pre-activation Time: Minimize the time the amino acid spends in its activated state before it is added to the resin. Prolonged pre-activation increases the opportunity for racemization[2].
Carbodiimide Conditions: When using carbodiimides like DIC, performing the reaction under base-free conditions (with Oxyma Pure or HOAt) is one of the best methods to minimize racemization[5].
Section 2: Systematic Troubleshooting Guide
Low coupling efficiency is a multifactorial problem. Use the following flowchart and detailed steps to systematically diagnose and resolve the issue.
Troubleshooting Flowchart
Caption: A step-by-step decision tree for troubleshooting low coupling efficiency.
Detailed Troubleshooting Steps
Verify Raw Material and Solvent Quality:
Amino Acid: H-His(Trt)-Otbu HCl is hygroscopic. Ensure it has been stored in a desiccator and is completely dry. Water will quench the activation reaction.
Solvents: Use high-purity, amine-free DMF or NMP. Amine impurities compete with the peptide's N-terminus for the activated amino acid.
Reagents: Coupling reagents and bases can degrade over time. Use fresh stock or verify the quality of existing stock, especially if solutions were prepared in advance[10].
Evaluate Your Coupling Cocktail:
Activator: For this sterically hindered amino acid, HATU is considered a gold standard due to its high reactivity and ability to minimize racemization.[4][8] COMU is another excellent, highly reactive alternative[5].
Stoichiometry: A significant excess of reagents is often necessary. A typical starting point is a 4-fold excess of amino acid, activator, and base relative to the resin loading. (e.g., AA:Activator:Base ratio of 4:3.9:8).
Base: N,N-Diisopropylethylamine (DIPEA) is commonly used, but for racemization-prone residues like histidine, a weaker, more hindered base like 2,4,6-collidine is a superior choice[5]. Ensure at least 2 equivalents of base are used per equivalent of amino acid hydrochloride to both neutralize the salt and facilitate the reaction.
Assess Reaction Conditions and Process:
Reaction Time: Standard 30-60 minute coupling times may be insufficient. Extend the reaction time to 2-4 hours at room temperature.
Double Coupling: This is a highly effective strategy. After the first coupling, wash the resin thoroughly and repeat the coupling step with a freshly prepared solution of activated amino acid.[11][12]
Temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier, especially in cases of aggregation. Microwave-assisted SPPS is particularly effective for driving difficult couplings to completion.[1][13]
Mixing: Ensure the resin is well-swollen and adequately mixed throughout the reaction to ensure all sites are accessible.
On-Resin Monitoring (The Kaiser Test):
The Kaiser test is a critical qualitative tool to check for the presence of free primary amines on the resin.
Positive Result (Blue Beads): Indicates incomplete coupling. Proceed with a remediation step like double coupling[14].
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting the coupling was successful.
False Negative: Be aware that if N-terminal capping occurs (e.g., guanidinylation from excess HBTU/HATU), the Kaiser test will be negative even if the desired amino acid has not been coupled.[8] If subsequent steps fail, this may be the cause.
Section 3: Optimized Protocols & Best Practices
Data Summary: Coupling Reagent Comparison
Coupling Reagent
Relative Reactivity
Racemization Risk
Key Advantage(s)
Recommended For
DIC/HOBt
Standard
Moderate
Cost-effective, simple byproducts.
Routine, non-hindered couplings.
HBTU
High
Moderate-High
Fast, efficient for most couplings.
Routine automated synthesis.
HATU
Very High
Low
Superior for hindered residues, minimizes racemization.[4]
H-His(Trt)-Otbu HCl , N-methylated AAs, fragment condensation.
COMU
Very High
Low
Reactivity comparable to HATU, non-explosive byproducts.[5][15]
H-His(Trt)-Otbu HCl , microwave SPPS.
DIC/Oxyma Pure
High
Very Low
Excellent for suppressing racemization, base-free activation possible.[5]
Racemization-prone residues (His, Cys).
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary method for coupling H-His(Trt)-Otbu HCl.
Materials:
Peptide-resin with free N-terminal amine
H-His(Trt)-Otbu HCl (4 eq.)
HATU (3.9 eq.)
2,4,6-Collidine or DIPEA (8 eq.)
High-purity, amine-free DMF
Procedure:
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the previous step was Fmoc deprotection, ensure the resin is thoroughly washed with DMF to remove all piperidine.
Activation Solution Preparation: In a separate vessel, dissolve H-His(Trt)-Otbu HCl (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF.
Activation: Add 2,4,6-Collidine or DIPEA (8 eq.) to the amino acid/HATU solution. Mix for 1-2 minutes. Do not let the activation mixture stand for longer than 5 minutes to minimize racemization[2].
Coupling Reaction: Add the activation solution to the swollen peptide-resin. Agitate the mixture at room temperature for at least 2 hours.
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
Remediation (if needed): If the Kaiser test is positive (blue beads), filter and wash the resin with DMF (3x) and repeat steps 2-5 (double coupling).
Washing: Once the Kaiser test is negative, filter the reaction mixture and wash the resin extensively with DMF (3-5x) and DCM (3-5x) to prepare for the next deprotection step.
Protocol 2: Low-Racemization Coupling using DIC/Oxyma Pure
This protocol is an excellent alternative, particularly when minimizing racemization is the absolute highest priority.
Materials:
Peptide-resin with free N-terminal amine
H-His(Trt)-Otbu HCl (4 eq.)
Oxyma Pure (4 eq.)
Diisopropylcarbodiimide (DIC) (4 eq.)
DIPEA or 2,4,6-Collidine (4 eq.)
High-purity, amine-free DMF
Procedure:
Resin Preparation: Swell and wash the peptide-resin as described in Protocol 1.
Coupling Solution Preparation: In a single reaction vessel containing the resin, add the following in order:
a. A solution of H-His(Trt)-Otbu HCl (4 eq.) and Oxyma Pure (4 eq.) in DMF.
b. DIPEA or 2,4,6-Collidine (4 eq.) to neutralize the hydrochloride salt.
c. Diisopropylcarbodiimide (DIC) (4 eq.) to initiate the coupling.
Coupling Reaction: Agitate the mixture at room temperature for 2-4 hours. The combination of DIC and Oxyma is highly effective at suppressing racemization.[2][5]
Monitoring & Washing: Follow steps 5-7 from Protocol 1 to monitor for completion and wash the resin.
References
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC, National Institutes of Health. [Link]
Technical Support Center: Trityl (Trt) Protecting Group Integrity
Status: Operational Topic: Troubleshooting Premature Deprotection of Trityl (Trt) Groups in SPPS Assigned Specialist: Senior Application Scientist Diagnostic Overview The Trityl (Trt) group is a cornerstone of Fmoc Solid...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Topic: Troubleshooting Premature Deprotection of Trityl (Trt) Groups in SPPS
Assigned Specialist: Senior Application Scientist
Diagnostic Overview
The Trityl (Trt) group is a cornerstone of Fmoc Solid Phase Peptide Synthesis (SPPS), providing acid-labile protection for the side chains of Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln). While designed to be removed by Trifluoroacetic Acid (TFA) during final cleavage, it is notoriously sensitive.
The Core Problem: Premature deprotection occurs when "mild" acidic conditions—often overlooked during coupling or solvent handling—inadvertently trigger the ionization of the Trityl group. This generates a reactive carbocation (
) that irreversibly alkylates nucleophilic residues (Trp, Met, Cys), leading to mass shifts (+242 Da) or low yields.
Quick Diagnostic Flowchart
Use this decision tree to isolate the source of your Trityl instability.
Figure 1: Diagnostic logic flow for identifying the root cause of premature Trt deprotection.
The Mechanism: Why Trityl Fails Prematurely
To prevent the issue, you must understand the causality. The Trityl group relies on steric bulk and the stability of the triphenylmethyl carbocation for protection. However, this stability is a double-edged sword.
Carbocation Stability: The
cation is resonance-stabilized. This makes the C-N or C-S bond inherently weak and prone to heterolytic cleavage even in weak acids ().
The HOBt Factor: 1-Hydroxybenzotriazole (HOBt), a standard coupling additive, has a
of approximately 6.0. While not strong enough to fully deprotect Trt instantly, prolonged exposure (slow couplings) shifts the equilibrium, causing "leakage" of the Trt group.
The Scavenger Gap: During synthesis (unlike final cleavage), there are no scavengers (TIS/EDT) present. Any prematurely released
will immediately attack the most electron-rich site available—often a Trp indole ring or a Met sulfur—creating permanent impurities.
Relative Acid Sensitivity Data
Understanding where Trt sits in the hierarchy of lability is crucial for orthogonal planning.
Protecting Group
Structure
Removal Condition
Relative Lability
Critical Risk Factor
Mmt (Methoxytrityl)
4-Methoxy-Trt
1% TFA / DCM
Extreme
Loss during any acidic wash.
Trt (Trityl)
Triphenylmethyl
5-10% TFA / DCM
High
HOBt couplings; Acidic DCM.
tBu (Tert-butyl)
t-Butyl ether/ester
95% TFA
Low
Stable to HOBt/DCM.
Boc (t-Butyloxycarbonyl)
Carbamate
50% TFA
Moderate
Stable to HOBt.
Troubleshooting Scenarios (FAQs)
Scenario A: "I see des-Trityl impurities on Histidine residues after long couplings."
The Cause:
His(Trt) is the "canary in the coal mine." The imidazole nitrogen is less nucleophilic than the cysteine sulfur, making the N-Trt bond weaker than the S-Trt bond. During difficult couplings using HOBt/DIC, the slightly acidic environment causes the Trt to fall off the Histidine. The free Histidine can then undergo acylation (branching) or racemization.
The Fix: Buffered Coupling
You must neutralize the acidity of the coupling cocktail without deactivating the active ester.
Protocol: Add 1.0 equivalent (relative to the amino acid) of 2,4,6-Trimethylpyridine (TMP) or DIEA to the coupling mixture. TMP is preferred as it is a weaker base and less likely to cause Fmoc removal or racemization than DIEA.
Scenario B: "My Cysteine-rich peptide has multiple +242 Da peaks."
The Cause:
This indicates Retritylation (Alkylation). The Trt group fell off (likely due to acidic solvent) and the resulting carbocation attacked a Tryptophan or another Cysteine.
Culprit:Dichloromethane (DCM) .[1][2][3][4] DCM degrades over time to form HCl and Phosgene, especially if stored in light or without stabilizers (amylene). This trace HCl is sufficient to cleave Trt.
The Fix: Solvent Quality Control
Immediate Action: Test your DCM acidity (see Protocol 2 below).
Prevention: Store DCM over basic alumina or wash with
if high purity is not available. Avoid using chloroform, which is even more acidic.
Scenario C: "Can I use HFIP (Hexafluoroisopropanol) to dissolve my peptide?"
The Technical Verdict:Proceed with extreme caution. HFIP is a weak acid (
~9.3) but has strong hydrogen-bonding capability that solvates and stabilizes carbocations.
Risk: Prolonged exposure to HFIP (e.g., >30 mins) can promote partial Trt deprotection.
Solution: If HFIP is required for solubility, keep exposure times under 15 minutes or buffer the solution with a small amount of tertiary amine.
Validated Protocols
Protocol 1: Buffered Coupling for Sensitive Trt-Residues
Use this whenever coupling onto a sequence already containing His(Trt) or when coupling His(Trt) itself in a slow reaction.
Note: The presence of base prevents the pH from dropping below 7, stabilizing the Trt group.
Protocol 2: DCM Acidity Verification
Perform this weekly if using bulk DCM.
Sampling: Take 10 mL of your DCM solvent.
Extraction: Add 10 mL of distilled water (neutral pH). Shake vigorously for 1 minute.
Test: Measure the pH of the aqueous layer .
pH < 5.0:FAIL. The DCM contains significant HCl. Do not use for Trt-containing peptides.
pH 6.0 - 7.0:PASS.
Visualizing the Failure Pathway
The following diagram illustrates the chemical pathway of premature deprotection and the "Point of No Return" where the carbocation causes permanent damage.
Figure 2: The mechanistic pathway. Note that during coupling (the "Premature" phase), no scavengers are present, leading directly to the "Damage" node.
References
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Technical Support Center: Troubleshooting TFA Cleavage of His(Trt)-Containing Peptides
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges encountered during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing His(Trt), the trityl-protected histidine residue. Our goal is to equip you with the scientific understanding and practical solutions to achieve high-purity, successfully deprotected peptides.
Understanding the Core Challenge: The Trityl Cation
The cleavage of a peptide from its solid support and the simultaneous removal of side-chain protecting groups is a critical final step in SPPS. For peptides containing His(Trt), the primary challenge arises from the nature of the trityl (Trt) group. Under the strongly acidic conditions of a TFA cleavage cocktail, the Trt group is cleaved off, generating a highly stable and reactive trityl carbocation.[1][2] If not effectively neutralized, this carbocation can lead to several undesirable side reactions, compromising the purity and yield of the final peptide.
Mechanism of His(Trt) Deprotection and Trityl Cation Formation
Caption: TFA protonates the His(Trt) side chain, leading to cleavage and the formation of the desired peptide and a reactive trityl cation, which must be quenched by a scavenger.
Q1: My HPLC and Mass Spec data show a significant peak corresponding to the mass of the peptide with the Trityl group still attached. What's causing this incomplete deprotection?
A1: Incomplete deprotection of His(Trt) is a common issue and can be attributed to a few key factors:
Insufficient Cleavage Time: While the Trityl group is highly acid-labile, its complete removal is not instantaneous. For some peptide sequences, especially those where the His(Trt) is sterically hindered, a standard 2-hour cleavage may be insufficient.[2]
Reattachment of the Trityl Cation: The cleavage of the Trt group is a reversible reaction.[1] If the concentration of scavengers is too low or the scavengers are not effective enough, the liberated trityl cation can reattach to the imidazole ring of histidine, leading to an equilibrium that favors the protected state.
Sluggish Deprotection of N-terminal Asn(Trt): While your primary issue is with His(Trt), it's worth noting that N-terminal Asn(Trt) residues are known for sluggish deprotection and can require extended cleavage times.[3] If your peptide also contains this residue, it could be a contributing factor to seeing protected species.
Troubleshooting Steps:
Extend the Cleavage Time: Increase the cleavage duration to 3-4 hours at room temperature.[2] For particularly stubborn sequences, a longer time may be necessary. It's advisable to perform a time-course study (e.g., analyzing small aliquots at 2, 3, and 4 hours) to determine the optimal cleavage time for your specific peptide.
Repeat the Cleavage: If extending the time is still not sufficient, precipitate the peptide with cold diethyl ether, wash the pellet, and subject it to a fresh cleavage cocktail for another 1-2 hours.[2]
Optimize Your Scavenger Cocktail: Ensure you are using an adequate concentration of an effective scavenger for the trityl cation. Triisopropylsilane (TIS) is highly recommended.[1]
Q2: I've successfully removed the Trityl group, but my mass spec shows unexpected +242 Da adducts, especially if my peptide contains Tryptophan. What is happening?
A2: This is a classic case of side-product formation due to the reactivity of the trityl cation. The indole side chain of Tryptophan (Trp) is highly nucleophilic and susceptible to electrophilic attack by the trityl cation, leading to tritylation of the Trp residue.[2][4] This results in a mass increase of 242 Da (the mass of the trityl group). Other nucleophilic residues like Cys, Met, and Tyr can also be susceptible to this modification.[2]
Troubleshooting Steps:
Increase Scavenger Concentration: The most direct solution is to increase the efficiency of trityl cation scavenging. Ensure your cleavage cocktail contains an effective scavenger like TIS.
Use a More Robust Cleavage Cocktail: For peptides containing Trp, Met, or Cys in addition to His(Trt), a standard TFA/TIS/H2O cocktail may not be sufficient. Consider using "Reagent K" or a similar multi-component cocktail.[3][5]
Q3: What is the optimal cleavage cocktail for my His(Trt)-containing peptide?
A3: The ideal cleavage cocktail depends on the other amino acids present in your peptide sequence. Here is a summary of recommended cocktails:
Cleavage Cocktail
Composition (v/v)
Primary Use & Rationale
Standard Cocktail
95% TFA / 2.5% H₂O / 2.5% TIS
Suitable for simple peptides without other sensitive residues like Trp, Met, or Cys. Water acts as a scavenger, and TIS is a very effective scavenger for the trityl cation.[1]
Recommended for peptides containing sensitive residues like Cys, Met, or Trp.[1] Phenol protects Tyr and Trp, thioanisole helps protect Trp and Met, and 1,2-ethanedithiol (EDT) is particularly useful for peptides containing Cys(Trt) and helps prevent oxidation of Trp.[2]
Optimized for Trp
90% TFA / 5% TIS / 2.5% H₂O / 2.5% EDT
A good option for peptides with Trp to minimize tritylation and oxidation. EDT is effective in preventing acid-catalyzed oxidation of tryptophan.[3]
Note: Always prepare cleavage cocktails fresh before use.
Experimental Protocols
Standard TFA Cleavage Protocol for His(Trt)-Containing Peptides
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
Cleavage Cocktail Addition: Prepare the cleavage cocktail fresh. For a standard peptide, use 2 mL of TFA/TIS/water (95:2.5:2.5, v/v/v). Add the cocktail to the resin.[5]
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.[5]
Precipitation: Add the TFA solution dropwise into a 10-fold volume of cold diethyl ether.[5] A white precipitate of the peptide should form.
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether to remove scavengers and byproducts.[5]
Drying: Dry the peptide pellet under a gentle stream of nitrogen or under vacuum.[6]
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for HPLC and mass spectrometry analysis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in His(Trt) peptide cleavage.
References
BenchChem. (n.d.). Troubleshooting incomplete trityl group deprotection from cysteine.
BenchChem. (n.d.). Troubleshooting incomplete cleavage of the Trt protecting group.
BenchChem. (n.d.). Troubleshooting incomplete cleavage of peptide from resin.
Ghosh, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
BenchChem. (n.d.). Optimizing cleavage of peptides with serine from resin.
CDN Scientific. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]
Reddit. (2020). Peptide synthesis troubleshooting. Retrieved from [Link]
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
RSC Publishing. (2025). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Retrieved from [Link]
Technical Support Center: Stability & Storage of H-His(Trt)-Otbu HCl
The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting. Product: H-His(Trt)-Otbu HCl (Histidine with Trityl side-chain protection and tert-Butyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting.
Product: H-His(Trt)-Otbu HCl (Histidine with Trityl side-chain protection and tert-Butyl ester C-terminal protection, Hydrochloride salt).
Application: Peptide Synthesis (Solution/Solid Phase), Building Block.[1][2]
CAS Registry: 304698-96-2 (General Ref)[3]
Part 1: Executive Storage Directive
For immediate action upon receipt of product.
Parameter
Specification
Critical Note
Long-Term Storage
-20°C (Preferred: -80°C)
Store in a manual defrost freezer to avoid temperature cycling.
Short-Term Storage
+4°C (Max 2 weeks)
Acceptable for active use periods only.
Container Atmosphere
Inert Gas (Argon/Nitrogen)
CRITICAL: The HCl salt is hygroscopic. Moisture triggers autocatalytic degradation.
Physical State
Lyophilized Powder
Never store in solution for >24 hours.
Light Exposure
Protect from Light
Amber vials or foil-wrapped containers are mandatory.
Part 2: Troubleshooting & FAQs
Direct answers to common user issues.
Q1: The powder appears "sticky" or has clumped together. Is it still usable?
Status: High Risk / Likely Degraded.Root Cause: H-His(Trt)-Otbu HCl is hygroscopic. Clumping indicates moisture absorption.
Mechanism: When the HCl salt absorbs water, it dissociates locally, creating a highly acidic micro-environment (pH < 2). Both the Trityl (Trt) group and the tert-Butyl (Otbu) ester are acid-labile. Moisture essentially creates a "self-cleaving" solution within the solid matrix.
Action:
Perform a visual solubility check (see Protocol A).
Run analytical HPLC. If purity is <95% or unknown peaks appear (de-protected His), discard.
Q2: Can I store this compound in DMSO or DMF stock solutions?
Status: NOT Recommended.Reasoning:
Ester Hydrolysis: The tert-butyl ester is susceptible to hydrolysis in solution, even at neutral pH, over time.
Racemization: Histidine is uniquely prone to racemization (L- to D- conversion) in solution, particularly if the imidazole ring becomes protonated or interacts with the carboxylate.
Trityl Stability: While Trityl is relatively stable in non-acidic organic solvents, trace acids in DMF (formic acid impurities) can trigger premature deprotection.
Guideline: Prepare fresh solutions immediately before coupling. Discard unused portions after 24 hours.
Q3: I left the vial on the bench at room temperature for 3 days. Is it compromised?
Status: Conditionally Acceptable.Analysis: If the vial was tightly sealed and the ambient humidity was low (<40%), the product is likely stable. The degradation kinetics of the solid state at 25°C are slow in the absence of moisture.
Action: Verify appearance. If free-flowing white powder, proceed. If discolored (yellowing), re-test purity.
Part 3: Technical Deep Dive – The "Autocatalytic Moisture Loop"
Researchers often underestimate the risk of HCl salts in protected amino acids. Unlike free bases, the HCl salt carries its own degradation catalyst (the proton).
The Mechanism of Failure:
Moisture Ingress: Improper sealing allows atmospheric water entry.
Salt Dissociation:
Acid Attack: The generated hydronium ions (
) attack the acid-labile protecting groups.
Target 1 (Fast): Trityl group (Sterically bulky, forms stable carbocation, leaves easily).
Target 2 (Slow): tert-Butyl ester (Hydrolysis to free acid).
Hygroscopic Feedback: The degradation byproducts (free Histidine species) often have different hygroscopic profiles, potentially drawing in more water, accelerating the cycle.
Visualization: Degradation Pathway
Figure 1: The moisture-induced autocatalytic degradation cycle of HCl salt protected amino acids.
Part 4: Validated Protocols
Protocol A: The "Thaw & Verify" Workflow
Use this protocol every time you remove the product from the freezer.
Equilibration (Crucial):
Remove vial from -20°C/-80°C storage.
Place in a desiccator or on the benchtop.
WAIT 30-60 MINUTES before opening.
Why? Opening a cold vial condenses atmospheric moisture directly onto the powder, initiating the degradation loop described above [1].
Solubility Test (Quick Check):
Take a small aliquot (~1 mg).
Dissolve in 100 µL DMSO or DMF.
Observation: The solution should be clear and colorless.
If the product is degraded, buying new stock is cheaper than risking a synthesis. However, if critical:
Method: Preparative HPLC.
Column: C18 Reverse Phase.
Buffer: Water/Acetonitrile with 0.1% TFA (Keep exposure time short).
Lyophilization: Must be done immediately. Do not store the collected fractions in solution.
Part 5: Stability Data Summary
Condition
Est. Shelf Life
Risk Factor
-80°C (Desiccated)
> 2 Years
Low. Ideal state.
-20°C (Desiccated)
1-2 Years
Low. Standard state.
+4°C (Sealed)
1-3 Months
Moderate. Slow thermal degradation.
25°C (Benchtop)
< 1 Week
High. Moisture/Oxidation risk.
Solution (DMSO/DMF)
< 24 Hours
Critical. Hydrolysis/Racemization.
References
National Institutes of Health (NIH). (2020). Degradation of polysorbates 20 and 80 catalysed by histidine chloride buffer. (Highlighting the catalytic role of His-HCl systems). Retrieved from [Link]
A Comparative Guide to HPLC Analysis of H-His(Trt)-Otbu HCl Purity for Pharmaceutical Applications
In the landscape of synthetic peptide manufacturing, the purity of protected amino acid building blocks is a cornerstone of success. For researchers, scientists, and drug development professionals, ensuring the integrity...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of synthetic peptide manufacturing, the purity of protected amino acid building blocks is a cornerstone of success. For researchers, scientists, and drug development professionals, ensuring the integrity of reagents such as H-His(Trt)-Otbu HCl (tert-Butyl N-trityl-L-histidinate hydrochloride) is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this critical raw material. We will delve into the rationale behind method selection, explore alternative detection techniques, and present a framework for robust, self-validating analytical protocols grounded in pharmacopeial standards.
The Critical Role of H-His(Trt)-Otbu HCl Purity in Peptide Synthesis
H-His(Trt)-Otbu HCl is a derivative of the amino acid L-histidine, where the imidazole side chain is protected by a trityl (Trt) group, and the C-terminus is protected as a tert-butyl (Otbu) ester. These protecting groups are instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation. The purity of this building block directly impacts the yield, purity, and biological activity of the final synthetic peptide. Impurities can lead to the formation of deletion sequences, truncated peptides, or peptides with undesired modifications, complicating purification and potentially compromising the therapeutic efficacy and safety of the final drug product.
A multi-faceted approach is often essential for a comprehensive purity analysis. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation, HPLC remains the gold standard for quantitative purity assessment due to its high resolution and sensitivity in separating the main component from closely related impurities.[1]
The Workhorse Method: Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for analyzing the purity of protected amino acids like H-His(Trt)-Otbu HCl. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC-UV Analysis of H-His(Trt)-Otbu HCl
This protocol is adapted from established methods for the closely related compound H-His(Trt)-OH and is suitable for the purity determination of H-His(Trt)-Otbu HCl.[1]
Instrumentation:
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection Wavelength: 220 nm
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh and dissolve approximately 1 mg of H-His(Trt)-Otbu HCl in 1 mL of a 50:50 (v/v) acetonitrile/water mixture.
Vortex to ensure complete dissolution.
Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices:
C18 Column: The octadecylsilane stationary phase provides a hydrophobic surface that effectively retains the relatively non-polar H-His(Trt)-Otbu HCl and separates it from more polar or less retained impurities.
Trifluoroacetic Acid (TFA): TFA acts as an ion-pairing agent. It forms a neutral ion pair with the charged amine groups of the analyte and impurities, which improves peak shape and retention on the reversed-phase column. A concentration of 0.1% is standard for achieving sharp, symmetrical peaks.
Acetonitrile/Water Gradient: This mobile phase system allows for the elution of a wide range of compounds with varying polarities. The gradient starts with a high percentage of the aqueous phase to retain the analytes and gradually increases the organic phase (acetonitrile) to elute them based on their hydrophobicity.
UV Detection at 220 nm: The peptide bond and the aromatic rings of the trityl group exhibit strong absorbance at this wavelength, providing good sensitivity for the main component and many potential impurities.
Potential Impurities in H-His(Trt)-Otbu HCl
A robust HPLC method must be able to separate the active pharmaceutical ingredient (API) from its potential impurities. For H-His(Trt)-Otbu HCl, impurities can arise from the synthesis process or degradation. Common impurities may include:
Unprotected H-His-OH: The starting material or a product of incomplete protection.
Partially protected derivatives: Such as H-His(Trt)-OH or H-His-Otbu.
Diastereomers: If the starting L-histidine contains any D-histidine.
By-products of deprotection: The tert-butyl carbonium ion generated during the removal of the Otbu group can react with electron-rich amino acid residues like tryptophan if not properly scavenged.[2] Similarly, the trityl cation can lead to side products.[3]
Degradation products: Resulting from hydrolysis of the ester or cleavage of the trityl group.
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC purity analysis of H-His(Trt)-Otbu HCl.
A Comparative Look at Alternative HPLC Detection Methods
While UV detection is a robust and widely used technique, it has limitations, particularly for impurities that lack a significant chromophore. In such cases, alternative "universal" detectors can provide a more comprehensive impurity profile.
Analytical Method
Principle of Detection
Key Advantages
Limitations
RP-HPLC-UV
Measures the absorbance of ultraviolet light by chromophoric functional groups.
High sensitivity for chromophoric compounds, robust, and widely available.
Insensitive to compounds lacking a UV chromophore. Response is dependent on the molar absorptivity of each compound, which can vary significantly between the API and impurities.
HPLC-ELSD
Nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[2]
Universal detection for non-volatile compounds, independent of optical properties.[2] Good for analyzing compounds without chromophores like some amino acids and sugars.[2]
Less sensitive than UV for chromophoric compounds. Non-linear response can make quantification challenging. Requires a volatile mobile phase.
HPLC-CAD
Similar to ELSD, but after nebulization and drying, the analyte particles are charged and the total charge is measured by an electrometer.[4]
Universal detection with a more uniform response across a wide range of non-volatile analytes compared to ELSD.[5] Generally more sensitive than ELSD.[5] Wide dynamic range is beneficial for impurity analysis.[5]
More complex and expensive instrumentation than UV. Requires a volatile mobile phase. Response can be affected by mobile phase composition.
Hypothetical Performance Data Comparison
To illustrate the practical differences between these detection methods, the following table presents hypothetical but realistic performance data for the analysis of H-His(Trt)-Otbu HCl containing two hypothetical impurities: Impurity A (chromophoric) and Impurity B (non-chromophoric).
Parameter
RP-HPLC-UV
HPLC-ELSD
HPLC-CAD
Linearity (r²)
> 0.999
> 0.99 (with logarithmic transformation)
> 0.995 (with power function fit)
LOD (Impurity A)
0.01%
0.05%
0.02%
LOQ (Impurity A)
0.03%
0.15%
0.06%
LOD (Impurity B)
Not Detected
0.08%
0.03%
LOQ (Impurity B)
Not Detected
0.25%
0.10%
Precision (%RSD)
< 2%
< 5%
< 3%
This data highlights that while RP-HPLC-UV offers excellent sensitivity for chromophoric impurities, it would completely miss non-chromophoric ones. Both ELSD and CAD can detect Impurity B, with CAD generally offering better sensitivity and a more linear response, making it a superior choice for comprehensive impurity profiling when non-chromophoric impurities are a concern.
Authoritative Grounding and Self-Validating Systems
The development and validation of an HPLC method for purity analysis should be grounded in established regulatory and pharmacopeial guidelines to ensure its trustworthiness and scientific integrity.
International Council for Harmonisation (ICH): The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for the reporting, identification, and qualification of impurities.[6][7][8][9]
United States Pharmacopeia (USP): General Chapter <621> Chromatography provides standardized procedures and calculations for chromatographic methods.[10][11][12][13] General Chapter <1086> Impurities in Drug Substances and Drug Products offers definitions and guidance on controlling impurities.[14][15][16][17][18]
European Pharmacopoeia (Ph. Eur.): General Chapter 2.2.46. Chromatographic separation techniques outlines the requirements for chromatographic methods, ensuring consistency and quality.[6][8][19][20][21] Chapter 2.2.56. Amino acid analysis provides specific guidance relevant to the analysis of amino acid derivatives.[5]
A self-validating system is achieved by incorporating system suitability tests (SSTs) into the analytical method. As per USP <621> and Ph. Eur. 2.2.46, SSTs are performed before the analysis of any samples to ensure the chromatographic system is performing adequately. Key SST parameters include:
Resolution (Rs): Ensures that the main peak is adequately separated from the closest eluting impurity peak.
Tailing Factor (T): Measures peak symmetry, which is important for accurate integration.
Reproducibility (%RSD): The precision of replicate injections of a standard solution.
By defining and meeting acceptance criteria for these parameters, the analytical method demonstrates its suitability for the intended purpose on a daily basis.
Caption: A self-validating HPLC system grounded in regulatory guidelines.
Conclusion
The purity of H-His(Trt)-Otbu HCl is a critical quality attribute that directly influences the outcome of peptide synthesis in research and drug development. While RP-HPLC with UV detection is a robust and reliable method for routine purity assessment, a thorough understanding of its limitations is essential. For comprehensive impurity profiling, especially when non-chromophoric impurities are suspected, the use of universal detectors like CAD is highly recommended. By grounding analytical methods in pharmacopeial standards and implementing rigorous system suitability tests, scientists can ensure the generation of trustworthy and scientifically sound purity data, ultimately contributing to the development of safer and more effective peptide-based therapeutics.
References
U.S. Food and Drug Administration. (2021). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Bharti, A., Singh, S., & Kumar, S. (2022). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. International Journal of Pharmaceutical Erudition, 56(1), 28.
Al-Shehri, S., Al-Ghamdi, K., & Al-Amri, A. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
Rohadi, S., & Man, Y. B. C. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-13.
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]
United States Pharmacopeia. (n.d.). <1086> Impurities in Drug Substances and Drug Products. USP-NF.
European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
United States Pharmacopeia. (2022, December 1).
Steed, R. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.
Lee, J. Y., et al. (2005). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 589-596.
European Pharmacopoeia. (2023). 2.2.46.
Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. [Link]
United States Pharmacopeia. (2012).
D'Agostino, C., et al. (2018). IP-RP-HPLC-ELSD analysis of (A) a pool of standard amino acids and (B) a commercial food supplement.
European Pharmacopoeia. (2023). 2.2.46.
Lee, D. K., et al. (2010). Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 124-129.
Stathoulopoulou, A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(11), 2418-2425.
Dong, M. W. (2024, September 16). Are You Sure You Understand USP <621>?
Hutchinson, J. P., et al. (2016). Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection. Analytical Chemistry, 89(1), 883-890.
Dunn-Meynell, K., et al. (2009). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries. Journal of Biomolecular Screening, 14(7), 849-857.
European Pharmacopoeia. (2011). 2.2.46.
SciSpace. (n.d.). Amino Acid-Protecting Groups.
ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]
United States Pharmacopeia. (n.d.).
Fabel, S., & Acworth, I. (2022, August 29). Top 5 Tips to Quickly Supercharge Your Charged Aerosol Detector (CAD). Thermo Fisher Scientific.
Gruza, M., et al. (2014). Comparison of ultraviolet detection and charged aerosol detection methods for liquid-chromatographic determination of protoescigenin. Acta Poloniae Pharmaceutica, 71(5), 765-771.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
H-His(Trt)-Otbu HCl (Histidine trityl-protected tert-butyl ester hydrochloride) is a critical building block in convergent peptide synthesis and Liquid Phase Peptide Synthesis (LPPS). Its structural integrity is paramount because the Trityl (Trt) group on the imidazole ring suppresses racemization—a notorious issue with Histidine—while the tert-butyl (Otbu) ester provides acid-labile C-terminal protection orthogonal to base-labile groups (like Fmoc).
This guide provides a rigorous NMR characterization framework. Unlike standard Certificates of Analysis (CoA) which merely list peaks, this document focuses on comparative discrimination : how to use NMR to definitively distinguish the target product from its closest structural analogs and process impurities (e.g., Methyl esters, free acids, or detritylated species).
Why NMR? The "Fingerprint" Advantage
While HPLC confirms purity, only NMR validates the regiochemistry of the trityl protection (N
vs N) and the integrity of the acid-labile ester in the presence of the hydrochloride salt.
Comparative Analysis: Target vs. Alternatives
In process chemistry, the "alternatives" are often the starting materials or side-reaction products. The table below outlines how to distinguish H-His(Trt)-Otbu HCl from its functional analogs using specific NMR markers.
Inferior: Requires basic hydrolysis (LiOH), high risk of racemization.
Precursor: Requires activation; poor solubility in organic solvents.
Degradant: Loss of Trt leads to N-alkylation side reactions.
Senior Scientist Insight: The most critical check is the integration ratio between the t-Butyl signal (9H) and the Trityl aromatics (15H) . A ratio deviation here indicates either loss of the protecting group (acid sensitivity) or incomplete esterification.
Structural Visualization & Assignment Logic
The following diagram illustrates the connectivity and the specific NMR correlations used to validate the structure.
Caption: Structural connectivity mapped to expected NMR signals. The red arrow indicates the critical stoichiometric check between the two protecting groups.
This protocol is designed to be self-validating . If the internal standard (TMS) or the solvent residual peak does not align, the salt formation or water content may be interfering with the shift values.
A. Sample Preparation[3][4][5][6]
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (v/v).
Why? The HCl salt is insoluble in CDCl
. DMSO disrupts the ionic lattice and prevents aggregation.
Concentration: 10–15 mg in 0.6 mL solvent.
Caution: Higher concentrations may cause viscosity broadening; lower concentrations risk losing the small imidazole C-H signals in the baseline.
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
Relaxation Delay (D1):2.0 seconds (Minimum).
Scientific Rationale: The t-Butyl protons (methyls) have long T1 relaxation times. A short D1 will suppress the t-Butyl integration, leading to a false calculation of "low ester content."
Scans (NS): 16–32 scans (Sufficient for 1H); 1024+ scans for 13C.
Temperature: 298 K (25°C).
C. Data Processing & Interpretation[7]
Referencing: Set the DMSO quintet to 2.50 ppm .
Integration Strategy:
Set the Trityl Region (7.0–7.4 ppm) to exactly 15.00 .
Validation: The t-Butyl singlet must integrate to 9.0 ± 0.3 .
Validation: The
-proton must integrate to 1.0 .
D. Detailed Peak Assignment (DMSO-d
)
Shift ( ppm)
Multiplicity
Integral
Assignment
Notes
8.40 – 8.70
Broad Singlet
3H
Exchangeable with . Broadening confirms Salt form.
7.30 – 7.45
Multiplet
9H
Trityl (meta/para)
Overlaps with Imidazole C2-H in some pH conditions.
7.05 – 7.15
Multiplet
6H
Trityl (ortho)
Distinct "roofing" effect often seen.
7.50 / 8.00
Singlets
1H each
Imidazole C2/C4
Shifts are highly sensitive to concentration and water content.
4.25 – 4.35
Multiplet
1H
-CH
Deshielded by the ammonium group.
3.05 – 3.20
Multiplet
2H
-CH
Diastereotopic splitting is common due to the chiral center.
1.35
Singlet
9H
t-Butyl
Sharp, intense singlet.
Troubleshooting & Common Anomalies
The "Rotamer" Problem
Histidine derivatives often exhibit rotameric broadening or peak doubling in NMR, even at room temperature.
Observation: The imidazole C-H peaks or the
-proton appear split or unusually broad.
Cause: Steric hindrance from the bulky Trityl group restricts rotation around the
bond.
Solution: Run the NMR at 313 K (40°C) . The peaks should coalesce into sharp singlets/multiplets. If they do not, the sample may contain diastereomeric impurities (D-His).
The "Water" Problem
As a Hydrochloride salt, H-His(Trt)-Otbu is hygroscopic.
Observation: A large broad peak at ~3.3–3.5 ppm.
Impact: This water peak can overlap with the
-protons or the methoxy signal of impurities.
Mitigation: Use an ampoule of "100%" DMSO-d
rather than a stock bottle.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Trityl and t-Butyl stability).
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (Essential for identifying residual DMF/Acetone in His-derivatives).
PubChem Compound Summary. (2024). Histidine derivatives and physical properties.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between H-His(Trt)-Otbu HCl (Histidine tert-butyl ester, side-chain Trityl, Hydrochloride salt) and H-His(Boc)-OH (Histidine free acid, side-chain Boc).
While both molecules share a Histidine backbone, they serve fundamentally different roles in peptide chemistry:
H-His(Trt)-Otbu HCl is a specialized C-terminal acceptor designed for solution-phase synthesis or convergent fragment condensation. Its esterification renders it soluble in organic solvents, while the bulky Trityl group minimizes racemization during coupling.
H-His(Boc)-OH is a zwitterionic building block (often a precursor). It is characterized by electronic suppression of racemization via the Boc group but suffers from lower solubility in non-polar solvents and potential instability of the imidazole-carbamate bond.
Chemical Architecture & Mechanism of Action
Structural Comparison
Feature
H-His(Trt)-Otbu HCl
H-His(Boc)-OH
CAS Number
304698-96-2
15607-79-1
N-Terminus
Free Amine (), protonated as salt
Free Amine (), exists as zwitterion
C-Terminus
Tert-butyl ester (Otbu)
Free Acid (OH)
Side-Chain ()
Trityl (Trt)
tert-Butyloxycarbonyl (Boc)
Molecular Weight
~490.0 g/mol
~255.3 g/mol
Primary Utility
Nucleophile (Amine component) in solution phase coupling.[1][2]
Precursor for loading resin or enzymatic synthesis.
Side-Chain Protection: The Racemization War
The critical differentiator is how the side-chain protecting group prevents the notorious racemization of Histidine. Histidine racemization occurs when the imidazole nitrogen acts as a base, abstracting the
-proton from the activated amino acid.
Trityl (Trt) Mechanism (Steric Control): The Trityl group is massive. It sterically hinders the
-nitrogen of the imidazole, physically blocking it from approaching the -proton. This is the "Gold Standard" for Fmoc chemistry.
Boc Mechanism (Electronic Control): The Boc group on the imidazole is electron-withdrawing. It lowers the basicity (pKa) of the imidazole ring, making the nitrogen a poor base, thus chemically preventing proton abstraction.
Visualization: Racemization Suppression Pathways
The following diagram illustrates how each protecting group mitigates the risk of racemization during the activation step.
Figure 1: Mechanistic divergence in racemization suppression between Trityl (Steric) and Boc (Electronic) protection strategies.
Experimental Performance & Data
Solubility Profile
Solubility is the deciding factor for solution-phase synthesis.
Solvent
H-His(Trt)-Otbu HCl
H-His(Boc)-OH
Analysis
DCM (Dichloromethane)
High (>100 mg/mL)
Low / Insoluble
The Otbu ester and Trt group are highly lipophilic, making the HCl salt ideal for DCM-based couplings.
DMF (Dimethylformamide)
High
Moderate
H-His(Boc)-OH is zwitterionic; it requires polar aprotic solvents or buffers to dissolve effectively.
Water/Buffer
Low (precipitates)
Moderate
The free acid/amine nature of H-His(Boc)-OH allows solubility in aqueous buffers (pH dependent).
Stability & Handling[4]
H-His(Trt)-Otbu HCl:
Hygroscopicity: Moderate. The HCl salt can absorb moisture; store with desiccant.
Chemical Stability: High. The Trt group is stable to bases (DIEA, Piperidine) but extremely sensitive to acids (TFA removes both Trt and Otbu).
H-His(Boc)-OH:
Nucleophilic Sensitivity: The
-Boc group is "semi-stable." In the presence of strong nucleophiles or free amines, the Boc group can migrate or fall off (Boc transfer). This makes it risky to use in slow coupling reactions.
Shelf Life: Shorter than the Trt variant due to potential autocatalytic degradation.
Application Protocols
Protocol A: Solution Phase Coupling using H-His(Trt)-Otbu HCl
Objective: Couple a carboxylic acid (R-COOH) to the N-terminus of H-His(Trt)-Otbu.
Dissolution: Dissolve 1.0 eq of H-His(Trt)-Otbu HCl in DCM.
Neutralization: Add 1.0-1.1 eq of DIEA (Diisopropylethylamine) to neutralize the HCl salt. Note: The solution should become clear.
Activation: In a separate vessel, activate 1.1 eq of R-COOH with EDC.HCl / HOBt (or HATU/DIEA).
Coupling: Combine the neutralized Histidine solution with the activated acid. Stir at Room Temperature for 2-4 hours.
Work-up: Wash with 5%
, Water, and Brine. Dry over .
Validation: The product is fully protected (
). Acidolysis (95% TFA) will yield .
Protocol B: Handling H-His(Boc)-OH
Objective: Loading onto resin or transient protection.
Warning: Do not use standard base-mediated coupling (like Fmoc protocols) for long durations, as the side-chain Boc group may be cleaved or transferred.
Coupling: If using as a C-terminal acid to load onto a resin (e.g., Wang Resin), use the MSNT/Melm method or DIC/DMAP (catalytic) to minimize racemization, though the Boc group already suppresses this well.
Decision Matrix: Which to Choose?
Use the following flowchart to determine the correct reagent for your specific synthesis.
Figure 2: Selection logic based on synthetic role and solvent compatibility.
References
BenchChem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. Retrieved from
Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine. Green Chemistry. Retrieved from
MedChemExpress. (2024). Product Properties: H-His(Trt)-Otbu HCl.[4] Retrieved from
National Institutes of Health (PubMed). Mechanism of racemisation of histidine derivatives in peptide synthesis. Retrieved from
Bachem. Insights into Peptide Chemistry: Racemization of Histidine. Retrieved from
The Trityl Group as a Bulwark for Histidine: A Comparative Guide to Optimizing Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals In the intricate world of solid-phase peptide synthesis (SPPS), the amino acid histidine presents a unique and persistent challenge. Its imidazole side chai...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the amino acid histidine presents a unique and persistent challenge. Its imidazole side chain, a key player in the biological function of many peptides, is also a source of synthetic complications, most notably racemization and unwanted side reactions. The choice of a protecting group for this side chain is therefore not a trivial decision but a critical parameter that dictates the yield, purity, and stereochemical integrity of the final peptide product.
This guide offers an in-depth comparison of the Trityl (Trt) protecting group for histidine against other common alternatives. Grounded in experimental data, we will explore the causal mechanisms behind its advantages and disadvantages, provide actionable protocols, and offer clear guidance for its strategic application in your research and development workflows.
The Double-Edged Sword: Histidine's Imidazole Ring
The reactivity of histidine's imidazole ring is central to its synthetic complexity. The unprotected ring contains a nucleophilic nitrogen that can interfere with peptide bond formation.[1] More critically, the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[2] This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, a process known as racemization or epimerization.[1][2] The loss of chiral purity can be devastating, as it often compromises or completely ablates the biological activity of the target peptide.[2]
The Trityl Advantage: Steric Hindrance and Stability
The triphenylmethyl (Trt) group is a bulky alkyl-type protecting group widely used to mask the imidazole side chain of histidine, typically at the τ-nitrogen position (N-τ).[1][3] Its primary advantages lie in its ability to:
Prevent Side Reactions: The sheer size of the Trt group provides steric hindrance, effectively shielding the imidazole nitrogen from participating in unwanted acylation or other side reactions during the coupling steps of SPPS.[1]
Compatibility with Fmoc Chemistry: The Trt group is stable under the mildly basic conditions required for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF).[]
Facile Cleavage: It is labile under moderately acidic conditions, allowing for its removal during the final cleavage of the peptide from the resin using standard trifluoroacetic acid (TFA)-based cocktails.[5]
The structure of Fmoc-protected, Trt-functionalized histidine is a cornerstone of modern peptide synthesis.
Caption: Fmoc-SPPS workflow for His(Trt).
Experimental Protocol 1: Coupling of Fmoc-His(Trt)-OH
This protocol describes a standard coupling cycle on a 0.1 mmol scale.
Rationale: The key to minimizing racemization with Fmoc-His(Trt)-OH is to avoid prolonged pre-activation and the use of strong, non-nucleophilic bases in excess. Using an activator like HBTU with a base such as DIPEA is common, but the timing and stoichiometry are critical.
Materials:
Peptide-resin (0.1 mmol, with a free N-terminal amine)
Resin Preparation: Ensure the N-terminal Fmoc group from the previous amino acid has been completely removed (confirmed by a positive Kaiser test) and the resin is washed thoroughly with DMF.
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH and HBTU in ~2 mL of DMF.
Activation: Add DIPEA to the amino acid/HBTU solution. Crucially, do not let this solution pre-activate for more than 1-2 minutes. The solution may change color.
[6]4. Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the swelled peptide-resin.
Reaction: Agitate the mixture at room temperature for 1-2 hours.
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform a Kaiser test. A negative result (clear or yellow beads) indicates complete coupling.
Post-Coupling Wash: Once the coupling is complete, filter the reaction solution and wash the peptide-resin extensively with DMF (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.
Experimental Protocol 2: Final Cleavage and Trt Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including Trt.
Rationale: The Trt group is cleaved by trifluoroacetic acid (TFA). During this process, a stable trityl carbocation is formed. This cation is highly reactive and can re-attach to nucleophilic residues like Cysteine or modify Tryptophan. Therefore, a "scavenger" is essential to trap this cation. Triisopropylsilane (TIS) is highly effective for this purpose.
[7][8]
Materials:
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel (e.g., a scintillation vial with a polypropylene cap).
Cleavage Reaction: Add 2-5 mL of the freshly prepared cleavage cocktail to the resin. The resin may turn a deep yellow color due to the formation of the trityl cation.
[7]3. Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
Peptide Isolation: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.
Pelleting and Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold ether to remove residual scavengers and cleaved protecting groups.
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
Conclusion and Strategic Recommendations
The Trityl (Trt) group is an effective and economical choice for protecting the histidine side chain in routine peptide synthesis. [1]Its stability in basic conditions and lability in acid make it highly compatible with standard Fmoc-SPPS.
However, the Achilles' heel of Trt protection is its susceptibility to racemization, particularly under extended activation times or elevated temperatures. For sequences known to be difficult, for peptides intended for therapeutic use where stereochemical purity is non-negotiable, or when using microwave-assisted synthesis, alternative protecting groups should be strongly considered.
For Routine Synthesis: Fmoc-His(Trt)-OH remains a viable and cost-effective option. Minimize racemization by avoiding pre-activation and using mild coupling conditions.
For High-Temperature or Microwave Synthesis: Fmoc-His(Boc)-OH provides a significant advantage in suppressing epimerization and is the recommended alternative.
[9]* For Maximum Stereochemical Integrity: For the most critical applications where even trace amounts of D-isomer are unacceptable, a π-protected derivative like Fmoc-His(MBom)-OH offers the highest level of security against racemization.
[2]
By understanding the chemical principles and leveraging the experimental data presented, researchers can make informed, strategic decisions to navigate the challenges of histidine incorporation, ultimately enhancing the success and integrity of their peptide synthesis endeavors.
References
Vertex AI Search. (2026). The Pivotal Role of Trityl-Protected Histidine in Modern Peptide Synthesis.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
BOC Sciences. (2026).
BenchChem. (2026). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
Sigma-Aldrich. (2026). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?[Link]
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Giraud, M., et al. (2003). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 9(5), 316-323.
Scribd. (2026).
Aapptec. (2026). Cleavage Cocktails; Reagent B. [Link]
Strategic Selection of H-His(Trt)-Otbu HCl: A Cost-Benefit & Technical Analysis
Executive Summary In the landscape of convergent peptide synthesis and liquid-phase methodologies, H-His(Trt)-Otbu HCl represents a specialized, high-value building block designed to solve a specific, high-risk problem:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of convergent peptide synthesis and liquid-phase methodologies, H-His(Trt)-Otbu HCl represents a specialized, high-value building block designed to solve a specific, high-risk problem: C-terminal Histidine racemization.
While significantly more expensive per gram than its methyl ester counterpart (H-His(Trt)-OMe), the Otbu (tert-butyl) ester variant eliminates the need for basic hydrolysis (saponification) during deprotection—a step notorious for causing extensive epimerization in histidine. This guide analyzes the economic and technical trade-offs, demonstrating that for C-terminal histidine sequences, the "expensive" Otbu starting material often yields a lower Total Process Cost by preserving stereochemical integrity and simplifying purification.
Technical Profile & Mechanism of Action
The Molecule[1][2][3][4][5][6][7]
Chemical Name: L-Histidine, 1-(triphenylmethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Function: C-terminal building block for solution-phase synthesis or convergent fragment condensation.[1]
Key Features:
-Trityl (Trt) Protection: Bulky steric shielding of the imidazole ring.[2]
Otbu Ester: Acid-labile C-terminal protection (orthogonal to base-labile Fmoc).
HCl Salt: Enhances shelf-stability and solubility but requires in situ neutralization.
The "Racemization Trap" in Histidine Chemistry
Histidine is uniquely prone to racemization due to the basicity of its imidazole ring, which can facilitate the abstraction of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-proton via an enolization mechanism. This risk is highest during:
Carboxyl Activation: (Coupling).
Ester Hydrolysis: (Saponification of methyl/ethyl esters).
H-His(Trt)-Otbu HCl is engineered to bypass Risk #2 entirely.
Comparative Analysis: The Alternatives
The following table contrasts H-His(Trt)-Otbu HCl with its primary market alternatives.
Table 1: Comparative Performance Matrix
Feature
H-His(Trt)-Otbu HCl
H-His(Trt)-OMe HCl
H-His(Bzl)-Otbu
Primary Use Case
Solution Phase / Convergent
Solution Phase (Low Cost)
Boc Chemistry (Legacy)
C-Term Deprotection
Acid (TFA) (Mild)
Base (LiOH/NaOH) (Harsh)
Acid (TFA/HF)
Racemization Risk
Low (Avoids base hydrolysis)
High (Base hydrolysis induces epimerization)
Medium (Bzl is less bulky than Trt)
Side Chain Cleavage
Concurrent with C-term (TFA)
Concurrent with C-term (if using HF/TFA)
Requires HF or Hydrogenolysis
Solubility
High (DCM/DMF)
High (MeOH/Water)
Moderate
Raw Material Cost
High ($)
Low ($)
Medium ()
Purification Load
Low (Clean cleavage)
High (Must separate D-His isomers)
High (Remove Bzl salts)
Deep Dive: The Economic Argument (Yield vs. Cost)
Using the cheaper Methyl Ester (OMe) requires saponification (LiOH) to expose the carboxylic acid for the next step or final deprotection.
Scenario: You synthesize a 5-mer peptide in solution.
With OMe: Saponification yields 15-20% D-His impurity. You lose 20% of your product and spend 3 days on HPLC separating diastereomers.
With Otbu: You treat with TFA.[3][4][5] Cleavage is quantitative. D-His impurity is <1%.[6]
Verdict: The cost of the lost peptide and HPLC time far exceeds the premium paid for the Otbu starting material.
Visualizing the Advantage
The following diagram illustrates the pathway comparison. The "Red Path" (Methyl Ester) introduces a high-risk step avoided by the "Green Path" (Otbu).
Figure 1: Pathway comparison showing the elimination of the base-catalyzed racemization step using the Otbu derivative.
Validated Experimental Protocol
Objective: Coupling Fmoc-Xaa-OH to H-His(Trt)-Otbu HCl in solution phase.
Critical Control Point: The HCl salt must be neutralized exactly to prevent salt formation that clogs the reaction or pH shifts that stall the coupling.
Materials
H-His(Trt)-Otbu HCl (1.0 eq)
Fmoc-Amino Acid (1.1 eq)
Coupling Reagent: HATU or EDC/HOBt (1.1 eq)
Base: DIPEA (Diisopropylethylamine)
Solvent: DMF (anhydrous) or DCM
Step-by-Step Workflow
Solubilization & Neutralization (The "Free Base" Step):
Dissolve H-His(Trt)-Otbu HCl in minimal DMF.
Crucial: Add exactly 1.0 equivalent of DIPEA to neutralize the HCl. Stir for 5 minutes.
Note: Do not add excess base yet. Excess base before the active ester is formed can trigger premature racemization of the incoming Fmoc-AA or the His itself.
Activation:
In a separate vessel, dissolve Fmoc-Xaa-OH and the coupling reagent (e.g., HATU).
Add 1.0 - 2.0 equivalents of DIPEA (depending on reagent protocol) to activate the carboxylate.
Allow activation for 2-5 minutes (if using HATU).
Coupling:
Add the activated Fmoc-AA solution to the neutralized His-Otbu solution.
Monitor pH. Maintain effectively neutral to slightly basic (pH 7.5–8.0, measured on wet pH paper).
Stir at Room Temperature for 1–2 hours.
Work-up:
Dilute with Ethyl Acetate.
Wash with 5% NaHCO3 (removes unreacted acid), Water, and Brine.
Avoid: Do not wash with strong acid (1M HCl) if you want to keep the Trt/Otbu groups intact, though they are relatively stable to dilute washes. Use 5% KHSO4 or Citric Acid for acidic washes to be safe.
Global Deprotection (Final Step):
Treat the final peptide with TFA:TIS:H2O (95:2.5:2.5).
Both the Trt (side chain) and Otbu (C-term) will cleave simultaneously, yielding the free peptide acid.
Decision Matrix: When to Buy
Use the following logic flow to determine if this reagent is necessary for your project.
Figure 2: Decision matrix for selecting Histidine building blocks.
References
BenchChem. (2025).[1][7] Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis.[1] Retrieved from
BOC Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.[8][7][] Retrieved from
MedChemExpress. (2024). H-His(Trt)-OH and Derivatives: Solubility and Stability Data. Retrieved from
Sigma-Aldrich. (2023). Fmoc Resin Cleavage and Deprotection Strategies.[3][8][10][7] Retrieved from
Imperial College London. (2022). Greener Cleavage of Protected Peptide Fragments.[11] Retrieved from